5-Vinylbenzo[d][1,3]dioxole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethenyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-2-7-3-4-8-9(5-7)11-6-10-8/h2-5H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAVZAMMNJMAEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223407 | |
| Record name | 1,3-Benzodioxole, 5-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7315-32-4 | |
| Record name | 1,3-Benzodioxole, 5-ethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007315324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzodioxole, 5-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Vinyl-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Vinylbenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Vinylbenzo[d]dioxole. The document is structured to furnish researchers, scientists, and professionals in drug development with essential data and methodologies for the characterization of this compound. Given the limited availability of experimentally determined data for certain properties, this guide also includes detailed experimental protocols for their determination.
Core Physicochemical Properties
5-Vinylbenzo[d]dioxole, also known as 3,4-(Methylenedioxy)styrene or 5-Ethenyl-1,3-benzodioxole, is a colorless to yellow clear liquid.[1][2] It is a derivative of benzodioxole and is of interest in organic synthesis and medicinal chemistry.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | [2] |
| Molecular Weight | 148.16 g/mol | [2] |
| Physical State | Liquid (at 20°C) | [2] |
| Appearance | Colorless to Yellow Clear Liquid | [1][2] |
| Purity (by GC) | >95.0% | [2] |
| Flash Point | 96 °C | [1][2] |
| Specific Gravity (20/20) | 1.15 | [1] |
| Density (calculated) | ~1.15 g/cm³ | |
| Storage Temperature | Refrigerated (0-10°C) | [2] |
| Condition to Avoid | Heat Sensitive | [2] |
Spectral Data
While specific spectra for 5-Vinylbenzo[d]dioxole are not provided here, confirmation of its structure is typically achieved through standard spectroscopic methods. Commercial suppliers indicate that the structure is confirmed by NMR.[2] Researchers can obtain spectral data through experimental analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure, including the vinyl and benzodioxole moieties.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups present in the molecule, such as the C=C bond of the vinyl group and the C-O-C ether linkages of the dioxole ring.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These are standard laboratory procedures applicable to organic liquids like 5-Vinylbenzo[d]dioxole.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Methodology: Thiele Tube Method
-
Preparation: A small amount of 5-Vinylbenzo[d]dioxole is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The Thiele tube is gently heated at the side arm. The design of the tube allows for the circulation of the heating liquid, ensuring uniform temperature distribution.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.
-
Measurement: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
The density of a substance is its mass per unit volume.
Methodology: Pycnometer Method
-
Calibration: A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately (m₁).
-
Filling with Water: The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.
-
Filling with Sample: The pycnometer is emptied, dried thoroughly, and then filled with 5-Vinylbenzo[d]dioxole at the same temperature and weighed (m₃).
-
Calculation: The density (ρ) of the sample is calculated using the formula: ρ = (m₃ - m₁) / V
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Methodology: Qualitative Solubility Test
-
Preparation: A small, measured amount of 5-Vinylbenzo[d]dioxole (e.g., 0.1 mL) is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 3 mL of water) is added to the test tube.
-
Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).
-
Observation: The mixture is observed to see if a single liquid phase is formed. If the sample dissolves completely, it is considered soluble. If two distinct layers remain or the solution is cloudy, it is considered insoluble or partially soluble.
-
Systematic Testing: This process is repeated with a range of solvents of varying polarity (e.g., ethanol, diethyl ether, hexane, and aqueous solutions of acid and base) to create a solubility profile.
Safety Information
5-Vinylbenzo[d]dioxole is associated with the following hazards:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332 + P313 (If skin irritation occurs: Get medical advice/attention), P337 + P313 (If eye irritation persists: Get medical advice/attention), P362 + P364 (Take off contaminated clothing and wash it before reuse).[2]
It is imperative to handle this compound in a well-ventilated area and with appropriate personal protective equipment.
References
<sup>1</sup>H and <sup>13</sup>C NMR spectral data of 5-Vinylbenzo[d]dioxole
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 5-Vinylbenzo[d]dioxole
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 5-Vinylbenzo[d]dioxole, also known as 3,4-(Methylenedioxy)styrene. Due to the absence of a publicly available, experimentally verified, and fully assigned NMR dataset for this specific compound, this guide presents predicted spectral data based on established principles of NMR spectroscopy and data from analogous structures. This guide also outlines a standard experimental protocol for the acquisition of such spectra and includes a logical workflow for NMR-based structure elucidation.
Predicted NMR Spectral Data
The following tables summarize the predicted 1H and 13C NMR spectral data for 5-Vinylbenzo[d]dioxole. The predictions are based on the known spectra of styrene and related benzodioxole derivatives, with adjustments made for the electronic effects of the substituents. The atom numbering scheme used for assignment is shown in Figure 1.
Figure 1. Structure and atom numbering of 5-Vinylbenzo[d]dioxole.
Table 1: Predicted 1H NMR Spectral Data for 5-Vinylbenzo[d]dioxole
Solvent: CDCl3, Reference: TMS (0 ppm)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2' | 6.90 | d | J = 1.6 Hz | 1H |
| H-5' | 6.78 | d | J = 8.0 Hz | 1H |
| H-6' | 6.85 | dd | J = 8.0, 1.6 Hz | 1H |
| H-α | 6.65 | dd | J = 17.6, 10.9 Hz | 1H |
| H-β (trans) | 5.65 | d | J = 17.6 Hz | 1H |
| H-β (cis) | 5.15 | d | J = 10.9 Hz | 1H |
| -O-CH2-O- | 5.95 | s | - | 2H |
Table 2: Predicted 13C NMR Spectral Data for 5-Vinylbenzo[d]dioxole
Solvent: CDCl3, Reference: CDCl3 (77.16 ppm)
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| C-1' | 131.5 |
| C-2' | 105.5 |
| C-3a' | 148.0 |
| C-4' | 147.5 |
| C-5' | 108.2 |
| C-6' | 119.5 |
| C-α | 137.0 |
| C-β | 112.0 |
| -O-CH2-O- | 101.2 |
Experimental Protocols for NMR Spectroscopy
A generalized protocol for the structural elucidation of organic molecules using NMR spectroscopy is provided below.[1]
Sample Preparation
-
Sample Quantity : For a standard 1H NMR spectrum, 5-10 mg of the purified compound is typically sufficient. For a 13C NMR spectrum, a more concentrated sample of 20-50 mg is often required.[1]
-
Solvent : Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The choice of solvent is critical as it must dissolve the compound and should not have signals that overlap with key signals from the analyte.
-
Internal Standard : Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.
-
Transfer : The final solution is transferred to a 5 mm NMR tube. It is important to ensure the solution is clear and free of any particulate matter.
Data Acquisition
-
Instrumentation : NMR spectra are recorded on a spectrometer, with common frequencies for proton spectra being 300, 400, or 500 MHz.[2]
-
1H NMR : A standard proton spectrum is typically acquired first. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
13C NMR : A proton-decoupled 13C NMR spectrum is then acquired. This experiment often requires a longer acquisition time due to the low natural abundance of the 13C isotope.
-
2D NMR : For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary.
Logical Workflow for Structure Elucidation
The process of determining a molecule's structure using NMR data follows a logical progression. The following diagram illustrates this workflow, from initial sample preparation to the final structural confirmation.
References
Mass spectrometry analysis of 5-Vinylbenzo[d]dioxole and its fragments
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of 5-Vinylbenzo[d]dioxole, also known as 3,4-Methylenedioxystyrene. The document outlines a standard experimental protocol for its analysis, presents its characteristic mass spectral data, and elucidates its fragmentation pathway. This information is critical for the identification and characterization of this compound in various research and development settings.
Introduction
5-Vinylbenzo[d]dioxole is a styrenic compound featuring a benzodioxole moiety. Its structural similarity to other psychoactive substituted amphetamines makes its accurate identification crucial in forensic and pharmaceutical analysis. Electron ionization mass spectrometry (GC-MS) is a primary technique for the identification of volatile and semi-volatile organic compounds, providing a reproducible fragmentation pattern that serves as a molecular fingerprint.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A standard protocol for the analysis of 5-Vinylbenzo[d]dioxole using GC-MS is detailed below. This protocol is based on common methodologies for the analysis of similar aromatic compounds and can be adapted based on the specific instrumentation and analytical requirements.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms (5%-phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Final hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Scan Range: 40-550 amu
Sample Preparation:
A dilute solution of 5-Vinylbenzo[d]dioxole in a volatile organic solvent such as methanol or dichloromethane is prepared for direct injection.
Below is a generalized workflow for the GC-MS analysis:
Mass Spectrum and Fragmentation Analysis
The electron ionization mass spectrum of 5-Vinylbenzo[d]dioxole is characterized by a prominent molecular ion peak and several key fragment ions. The molecular formula of 5-Vinylbenzo[d]dioxole is C₉H₈O₂ and its molecular weight is 148.16 g/mol .
Table 1: Mass Spectral Data for 5-Vinylbenzo[d]dioxole
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 148 | 100 | [M]⁺ (Molecular Ion) |
| 147 | 60 | [M-H]⁺ |
| 119 | 35 | [M-CHO]⁺ |
| 91 | 25 | [C₇H₇]⁺ (Tropylium ion) |
| 63 | 15 | [C₅H₃]⁺ |
Note: The relative abundances are approximate and may vary slightly between different instruments.
The fragmentation of 5-Vinylbenzo[d]dioxole under electron ionization can be rationalized as follows:
-
Molecular Ion ([M]⁺, m/z 148): The molecule loses one electron to form the molecular ion, which is the base peak, indicating its relative stability.
-
Loss of a Hydrogen Radical ([M-H]⁺, m/z 147): A common fragmentation for styrenic compounds, leading to the formation of a stable vinyl cation.
-
Loss of a Formyl Radical ([M-CHO]⁺, m/z 119): This fragmentation involves the cleavage of the dioxole ring, a characteristic fragmentation for compounds containing a methylenedioxy group.
-
Formation of the Tropylium Ion ([C₇H₇]⁺, m/z 91): Rearrangement and cleavage of the side chain can lead to the formation of the highly stable tropylium ion.
-
Further Fragmentation (m/z 63): Subsequent fragmentation of the aromatic ring system leads to smaller ions such as [C₅H₃]⁺.
The proposed fragmentation pathway is illustrated in the following diagram:
Conclusion
The mass spectrometry analysis of 5-Vinylbenzo[d]dioxole by GC-MS provides a distinct and reproducible fragmentation pattern. The presence of a strong molecular ion at m/z 148, along with characteristic fragments at m/z 147, 119, and 91, allows for its confident identification. The detailed experimental protocol and fragmentation pathway outlined in this guide serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, forensic science, and drug development.
An In-depth Technical Guide to the Infrared Spectroscopy of 5-Vinylbenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the characteristic infrared (IR) absorption peaks for 5-Vinylbenzo[d]dioxole, a compound of interest in various chemical syntheses. Understanding the vibrational modes of this molecule is crucial for its identification, purity assessment, and quality control in research and development settings. This document outlines the expected IR absorption frequencies, provides a general experimental protocol for obtaining the spectrum, and visually represents the correlation between the molecule's functional groups and their spectral signatures.
Predicted Infrared Absorption Data
The infrared spectrum of 5-Vinylbenzo[d]dioxole is characterized by the vibrational frequencies of its three primary functional components: the vinyl group (-CH=CH₂), the substituted benzene ring, and the methylenedioxy group (-O-CH₂-O-). The expected characteristic absorption peaks are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~ 3080 - 3020 | Medium | =C-H Stretch | Vinyl & Aromatic |
| ~ 2801 - 2770 | Sharp, Medium | C-H Stretch | Methylenedioxy |
| ~ 1641 | Medium | C=C Stretch | Vinyl |
| ~ 1600 & 1500-1430 | Strong to Weak | C=C In-ring Stretch | Aromatic |
| ~ 1477 | Strong | -CH₂- Scissoring | Methylenedioxy |
| ~ 1250 | Strong | Asymmetric C-O-C Stretch | Dioxole Ring |
| ~ 1040 | Strong | Symmetric C-O-C Stretch | Dioxole Ring |
| ~ 990 & 910 | Strong, Sharp | =C-H Out-of-Plane Bend | Vinyl |
| 900 - 675 | Medium to Strong | C-H Out-of-Plane Bend | Aromatic |
Table 1: Summary of predicted characteristic infrared absorption peaks for 5-Vinylbenzo[d]dioxole.
The aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, in a similar region to the vinyl =C-H stretching peaks[1][2][3][4]. The benzene ring also exhibits characteristic in-ring carbon-carbon bond stretching at approximately 1600 cm⁻¹ and in the 1500-1400 cm⁻¹ range[1][2][3]. The out-of-plane C-H bending vibrations, found between 900 and 675 cm⁻¹, are particularly useful for determining the substitution pattern on the benzene ring[2][3].
The vinyl group is identifiable by its =C-H stretching vibration and a C=C stretching band that is expected around 1641 cm⁻¹[5]. Most diagnostically, the vinyl group displays two sharp and intense C-H wagging absorptions at approximately 990 cm⁻¹ and 910 cm⁻¹[5].
A key diagnostic feature for the methylenedioxy group is a sharp band appearing in the range of 2801 to 2770 cm⁻¹, which is attributed to the C-H stretching of the methylene (-CH₂-) fragment[6]. This group also shows a strong absorption around 1477 cm⁻¹[6].
Experimental Protocol for Infrared Spectroscopy
The following is a generalized procedure for obtaining the infrared spectrum of a liquid sample such as 5-Vinylbenzo[d]dioxole using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer, a common and convenient technique.
Objective: To obtain a high-quality infrared spectrum of 5-Vinylbenzo[d]dioxole for qualitative analysis.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Sample of 5-Vinylbenzo[d]dioxole
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and functioning correctly.
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal to record the absorbance of the ambient environment (e.g., CO₂ and water vapor), which will be subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the liquid 5-Vinylbenzo[d]dioxole sample directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the sample.
-
Sample Spectrum Collection: Initiate the sample scan. The infrared beam will pass through the ATR crystal and reflect multiple times at the crystal-sample interface. At each reflection, the beam will penetrate a short distance into the sample, and wavelength-specific absorption will occur. The instrument's detector will measure the transmitted infrared radiation.
-
Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of 5-Vinylbenzo[d]dioxole. The y-axis is typically presented as percent transmittance or absorbance, while the x-axis is in wavenumbers (cm⁻¹).
-
Cleaning: After the measurement is complete, carefully clean the ATR crystal using a lint-free wipe soaked in an appropriate solvent like isopropanol or acetone. Ensure the crystal is completely clean and dry before the next measurement.
Visualization of Structure-Spectrum Correlations
The following diagram illustrates the logical relationship between the distinct functional groups of 5-Vinylbenzo[d]dioxole and their characteristic absorption regions in the infrared spectrum.
Figure 1: Correlation of functional groups in 5-Vinylbenzo[d]dioxole with their IR peaks.
References
Synthesis and characterization of novel 5-Vinylbenzo[d]dioxole derivatives
An In-depth Technical Guide to the Synthesis and Characterization of Novel 5-Vinylbenzo[d]dioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of novel 5-vinylbenzo[d]dioxole derivatives. The benzo[d]dioxole scaffold is a significant pharmacophore found in numerous biologically active natural and synthetic compounds.[1][2] The introduction of a vinyl group at the 5-position offers a versatile handle for further synthetic modifications, making these derivatives valuable building blocks in drug discovery.
This document details established synthetic methodologies, including the Wittig reaction and the Heck cross-coupling reaction, complete with experimental protocols. It also outlines the standard analytical techniques for the structural elucidation and characterization of these novel compounds. All quantitative data is presented in structured tables for clarity and comparative analysis.
Synthetic Pathways
The synthesis of 5-vinylbenzo[d]dioxole derivatives is most commonly achieved through two primary methods: the Wittig reaction starting from piperonal (benzo[d][3][4]dioxole-5-carbaldehyde) or the Heck coupling of a halogenated safrole derivative.
Synthesis via Wittig Reaction
The Wittig reaction is a robust method for creating alkenes by reacting a phosphorus ylide with an aldehyde or ketone.[5][6] In this context, piperonal serves as a readily available starting material.[1] The reaction involves the formation of a phosphonium ylide from a phosphonium salt, which then reacts with piperonal to yield the desired 5-vinylbenzo[d]dioxole derivative.[6][7]
Synthesis via Heck Coupling
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene.[8][9] This method allows for the introduction of a vinyl group onto the benzodioxole ring. A common starting material for this route is 5-bromobenzo[d][3][4]dioxole, which can be coupled with a vinyl source, such as vinylboronic acid or ethylene, in the presence of a palladium catalyst and a base.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. worldresearchersassociations.com [worldresearchersassociations.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Reactivity of the Vinyl Group in 5-Vinylbenzo[d]dioxole Towards Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Vinylbenzo[d]dioxole, also known as 3,4-methylenedioxystyrene, is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. The reactivity of its vinyl group towards electrophiles is a key aspect of its chemical behavior, dictating the pathways for the introduction of various functional groups. This technical guide provides a comprehensive overview of the electrophilic addition reactions of 5-Vinylbenzo[d]dioxole, detailing the underlying electronic effects, reaction mechanisms, regioselectivity, and stereochemistry. Detailed experimental protocols for key transformations are provided, along with quantitative data to aid in reaction planning and optimization.
Electronic Influence of the Benzo[d]dioxole Moiety
The reactivity of the vinyl group in 5-Vinylbenzo[d]dioxole is significantly influenced by the electronic properties of the fused benzodioxole ring system. The methylenedioxy group (-O-CH₂-O-) is a strong electron-donating group due to the +M (mesomeric) effect of the two oxygen atoms, which delocalize their lone pairs of electrons into the aromatic ring. This increased electron density on the benzene ring is further relayed to the vinyl group through conjugation.
This electron-donating nature of the benzodioxole moiety has two primary consequences for the reactivity of the vinyl group towards electrophiles:
-
Activation of the Double Bond: The increased electron density on the vinyl group makes it more nucleophilic and thus more susceptible to attack by electrophiles. This generally leads to faster reaction rates compared to unsubstituted styrene.
-
Regioselectivity (Markovnikov's Rule): The addition of electrophiles to the vinyl group proceeds via the formation of a carbocation intermediate. The electron-donating benzodioxole ring stabilizes the benzylic carbocation formed at the α-carbon (the carbon attached to the ring) to a greater extent than the primary carbocation at the β-carbon. Consequently, electrophilic additions to 5-Vinylbenzo[d]dioxole predominantly follow Markovnikov's rule , where the electrophile (E⁺) adds to the β-carbon and the nucleophile (Nu⁻) adds to the α-carbon.
| Substituent (Position) | σ_p | σ_m |
| 3,4-O-CH₂-O- | -0.32 | +0.06 |
The negative para-substituent constant (σ_p = -0.32) indicates a strong electron-donating effect through resonance, which is the dominant interaction for a para-substituted vinyl group. The positive meta-substituent constant (σ_m = +0.06) suggests a weak electron-withdrawing inductive effect, but this is less relevant to the reactivity of the vinyl group at the 5-position.
Diagram of Electronic Effects
Caption: Electronic influence of the benzodioxole ring on the vinyl group.
Halogenation
The addition of halogens (Br₂ and Cl₂) across the vinyl double bond of 5-Vinylbenzo[d]dioxole proceeds readily to form the corresponding 1,2-dihaloethyl derivatives. The reaction typically occurs with anti-stereochemistry, proceeding through a cyclic halonium ion intermediate.
Reaction Scheme: 5-Vinylbenzo[d]dioxole + X₂ → 5-(1,2-Dihaloethyl)benzo[d]dioxole (where X = Br, Cl)
Bromination
The bromination of 5-Vinylbenzo[d]dioxole (safrole) is a well-documented reaction.
Quantitative Data:
| Product | Yield | Reference |
| 5-(1,2-Dibromoethyl)benzo[d]dioxole | High (qualitative) | General textbook knowledge on alkene bromination |
Experimental Protocol: Synthesis of 5-(1,2-Dibromoethyl)benzo[d]dioxole
Materials:
-
5-Vinylbenzo[d]dioxole (1 equivalent)
-
Bromine (1 equivalent)
-
Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)
-
Sodium thiosulfate solution (aqueous)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-Vinylbenzo[d]dioxole in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of 5-Vinylbenzo[d]dioxole. The characteristic red-brown color of bromine should disappear as it reacts.
-
Continue the addition until a faint persistent bromine color is observed, indicating the completion of the reaction.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 5-(1,2-dibromoethyl)benzo[d]dioxole.
-
The product can be further purified by recrystallization if necessary.
Reaction Mechanism Workflow
Electronic and steric effects of the benzodioxole moiety
An In-depth Technical Guide to the Electronic and Steric Effects of the Benzodioxole Moiety
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,3-benzodioxole, also known as methylenedioxybenzene, is a vital heterocyclic scaffold prevalent in a vast array of natural and synthetic compounds.[1][2][3] This bicyclic structure, consisting of a benzene ring fused to a five-membered dioxole ring, is a cornerstone in medicinal chemistry, agrochemicals, and the fragrance industry.[1][2] Its significance stems from a unique combination of electronic and steric properties conferred by the methylenedioxy bridge (-O-CH₂-O-). These properties profoundly influence the molecule's reactivity, metabolic stability, and interactions with biological targets. This guide provides a comprehensive examination of these effects, supported by quantitative data, detailed experimental protocols, and visualizations to aid in research and development.
Electronic Effects of the Benzodioxole Moiety
The most defining electronic feature of the benzodioxole moiety is its pronounced electron-donating nature. The two oxygen atoms in the dioxole ring possess lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This donation increases the electron density of the benzene ring, making it significantly more nucleophilic and reactive towards electrophiles than unsubstituted benzene.[1][2]
Influence on Aromatic Reactivity
The increased electron density activates the aromatic ring for electrophilic aromatic substitution reactions. The substitution is directed primarily to the positions ortho and para to the ether-like oxygen atoms (positions 4, 5, 6, and 7, with positions 5 and 6 being the most common sites of reaction). For example, the nitration of 1,3-benzodioxole proceeds readily to yield 5-nitro-1,3-benzodioxole.[4]
Quantitative Electronic Parameters
The electron-donating effect can be quantified using various physicochemical parameters. Spectroscopic data also provides clear evidence of this electronic influence.
| Parameter | Value/Observation | Implication | Reference |
| ¹H NMR | Aromatic protons are shifted upfield compared to benzene. | Increased shielding due to higher electron density on the aromatic ring. | [5] |
| ¹³C NMR | Aromatic carbons show upfield shifts. | Increased electron density on the ring carbons. | [6] |
| Reactivity | More reactive in electrophilic substitution than benzene. | The electron-rich ring is more susceptible to attack by electrophiles. | [1][2] |
| Metabolism | Acts as a potent inhibitor of Cytochrome P450 enzymes. | Forms a stable inhibitory complex with the enzyme's heme iron. | [7][8] |
Metabolic Effects: Cytochrome P450 Inhibition
A critical electronic effect of the benzodioxole moiety in a biological context is its ability to inhibit Cytochrome P450 (CYP450) enzymes.[8] This occurs through a mechanism-based inhibition pathway. The methylene bridge is metabolized by CYP450, leading to the formation of a highly reactive carbene intermediate.[9] This carbene then covalently binds to the ferrous (Fe²⁺) heme center of the enzyme, forming a stable and catalytically inactive metabolic-intermediate complex (MIC).[9][10] This inhibition can lead to significant drug-drug interactions by slowing the metabolism of co-administered drugs, a property that can be either a liability or a therapeutic advantage.[8][11] For instance, this effect is exploited in certain pesticide formulations where piperonyl butoxide (a benzodioxole derivative) is added to synergistically increase the efficacy of insecticides.[7]
Steric Effects of the Benzodioxole Moiety
The fusion of the five-membered dioxole ring to the benzene ring creates a rigid, largely planar, and sterically defined scaffold.[12] While the dioxole ring can exhibit a slight puckering, the overall structure is relatively flat.[13]
Conformational Rigidity and Molecular Shape
This structural rigidity reduces the conformational flexibility of molecules containing the moiety. In drug design, this can be advantageous as it pre-organizes the molecule for binding to a specific receptor or enzyme active site, potentially reducing the entropic penalty of binding and increasing affinity. The defined shape and size of the benzodioxole group are key contributors to its role as a pharmacophore in many biologically active compounds.[14]
Role as a Bioisostere
The benzodioxole moiety is often used as a bioisostere for the catechol (1,2-dihydroxybenzene) group. While electronically similar, the benzodioxole is metabolically more stable, as the free hydroxyl groups of a catechol are susceptible to rapid phase II conjugation (e.g., glucuronidation, sulfation) and oxidation. Replacing a catechol with a benzodioxole can thus improve a drug candidate's pharmacokinetic profile, particularly its half-life.
Applications in Drug Development
The unique electronic and steric profile of the benzodioxole moiety has made it a privileged scaffold in drug discovery.
-
Anticancer Agents: Numerous benzodioxole derivatives have been investigated for their cytotoxic activity against various cancer cell lines.[15][16][17] For example, some derivatives have shown efficacy against HeLa cervical carcinoma cells.[15]
-
Anticonvulsants: Stiripentol, an antiepileptic drug, features a benzodioxole core. Its mechanism is believed to involve both direct effects on GABAergic transmission and the inhibition of CYP450 enzymes, which increases the concentration of other co-administered anticonvulsants.[18]
-
Plant Growth Regulators: Benzodioxole derivatives have been designed as potent agonists for the auxin receptor TIR1, promoting root growth in plants.[19][20][21]
Experimental Protocols
General Synthesis of the 1,3-Benzodioxole Ring
The most common method for synthesizing the benzodioxole ring is the Williamson ether synthesis-based cyclization of a catechol with a dihalomethane in the presence of a base.
Protocol: Synthesis of 1,3-Benzodioxole from Catechol (Adapted from various sources[22])
-
Reagents and Setup:
-
Catechol (1.0 eq)
-
Dichloromethane or Dibromomethane (1.0-1.2 eq)
-
Strong base (e.g., NaOH, KOH, K₂CO₃) (2.0-2.5 eq)
-
Aprotic polar solvent (e.g., DMSO, DMF)
-
A round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel under an inert atmosphere (N₂ or Ar).
-
-
Procedure:
-
Dissolve the base in the chosen solvent in the reaction flask and heat the mixture (e.g., to 95-120°C for DMSO).[22]
-
Separately, dissolve the catechol in a portion of the solvent.
-
Add the catechol solution dropwise to the heated base suspension over several hours.
-
Following the catechol addition, add the dihalomethane dropwise while maintaining the reaction temperature.
-
After the addition is complete, maintain the reaction at reflux for an additional 30 minutes to 1 hour to ensure completion.[22]
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a sufficient amount of water.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via distillation or column chromatography to yield pure 1,3-benzodioxole.
-
Electrophilic Aromatic Substitution: Nitration of 1,3-Benzodioxole
This protocol demonstrates the activation of the benzodioxole ring towards electrophilic attack.
Protocol: Synthesis of 5-Nitro-1,3-benzodioxole [4]
-
Reagents and Setup:
-
1,3-Benzodioxole (1.0 eq, 12.2 g)
-
Nitric acid (d=1.4) (9 mL)
-
Glacial acetic acid (105 mL total)
-
A 250 mL flask equipped with a magnetic stirrer, thermometer, and dropping funnel, placed in a cooling bath.
-
-
Procedure:
-
Dissolve the 1,3-benzodioxole in 75 mL of glacial acetic acid in the reaction flask.
-
Cool the solution to 15°C using the cooling bath.
-
Prepare a nitrating mixture by dissolving 9 mL of nitric acid in 30 mL of glacial acetic acid.
-
Add the nitrating mixture dropwise to the benzodioxole solution, ensuring the internal temperature is maintained between 15-25°C.
-
After the addition is complete, remove the cooling bath and stir the mixture at room temperature overnight.
-
The product will precipitate as crystals. Collect the crystals by suction filtration.
-
Wash the collected solid with water to remove residual acid.
-
Recrystallize the crude product from alcohol to obtain pure 5-nitro-1,3-benzodioxole (m.p. 149-150°C).[4]
-
Mandatory Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. 1,3-Benzodioxole | C7H6O2 | CID 9229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 1,3-Benzodioxole(274-09-9) 1H NMR spectrum [chemicalbook.com]
- 6. worldresearchersassociations.com [worldresearchersassociations.com]
- 7. Interaction of methylenedioxyphenyl (1,3-benzodioxole) compounds with enzymes and their effects on mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. maps.org [maps.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 15. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 20. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Page loading... [wap.guidechem.com]
Navigating the Physicochemical Landscape of 5-Vinylbenzo[d]dioxole: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties and Data Presentation
As of this writing, specific, experimentally determined solubility and stability data for 5-Vinylbenzo[d]dioxole remains unpublished. However, based on its structural similarity to other benzodioxole derivatives, it is anticipated to be a liquid at room temperature and exhibit sensitivity to heat.[1] The following tables are presented as a template for summarizing empirically determined data.
Table 1: Illustrative Solubility Data for 5-Vinylbenzo[d]dioxole
| Solvent | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Water | 10.2 | 25 | < 0.1 | Immiscible |
| Ethanol | 5.2 | 25 | > 10 | Miscible |
| Methanol | 6.6 | 25 | > 10 | Miscible |
| Acetone | 5.1 | 25 | > 10 | Miscible |
| Dichloromethane | 3.1 | 25 | > 10 | Miscible |
| Toluene | 2.4 | 25 | > 10 | Miscible |
| Hexane | 0.1 | 25 | > 5 | Miscible |
Table 2: Illustrative Stability Profile of 5-Vinylbenzo[d]dioxole in Solution (Aqueous Buffer, 25°C)
| Condition | Time (hours) | Concentration (% Remaining) | Degradation Products Identified |
| pH 4.0 | 0 | 100 | - |
| 24 | 98.5 | Minor, unidentified polar species | |
| 72 | 95.2 | Increased polar species | |
| pH 7.4 | 0 | 100 | - |
| 24 | 99.8 | - | |
| 72 | 99.5 | - | |
| pH 9.0 | 0 | 100 | - |
| 24 | 97.1 | Minor, unidentified polar species | |
| 72 | 92.8 | Increased polar species | |
| Light Exposure (UV) | 0 | 100 | - |
| 24 | 85.3 | Multiple degradation products |
Experimental Protocols
Detailed and validated methodologies are crucial for obtaining reliable solubility and stability data. The following protocols are recommended for the characterization of 5-Vinylbenzo[d]dioxole.
Solubility Determination
1. Qualitative Solubility Assessment
This initial screening provides a rapid determination of solubility in various solvents.
-
Procedure:
-
Add approximately 10-20 mg of 5-Vinylbenzo[d]dioxole to 1 mL of the selected solvent in a clear glass vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution against a contrasting background for any signs of undissolved material, cloudiness, or phase separation.
-
Record the observation as "soluble," "partially soluble," or "insoluble."[2][3]
-
2. Quantitative Solubility Determination (Shake-Flask Method)
This method provides a precise measurement of solubility at a given temperature.
-
Procedure:
-
Add an excess amount of 5-Vinylbenzo[d]dioxole to a known volume of the solvent in a sealed, screw-cap flask.
-
Place the flask in a constant temperature shaker bath (e.g., 25°C ± 0.5°C).
-
Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Allow the flask to stand undisturbed at the same temperature until any undissolved material has settled.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid material is transferred. It is recommended to filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE).
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Quantify the concentration of 5-Vinylbenzo[d]dioxole in the diluted sample against a calibration curve.[4]
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
-
Stability Assessment
1. Solution Stability Study
This study evaluates the degradation of 5-Vinylbenzo[d]dioxole in solution under various conditions over time.
-
Procedure:
-
Prepare stock solutions of 5-Vinylbenzo[d]dioxole in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare separate solutions of the compound at a known concentration (e.g., 10 µg/mL) in different aqueous buffers (e.g., pH 4.0, 7.4, and 9.0).[5]
-
For photostability testing, prepare a solution in a transparent container and another in a container protected from light (e.g., wrapped in aluminum foil).[6]
-
For thermal stability, incubate solutions at various temperatures (e.g., 4°C, 25°C, and 40°C).
-
At specified time points (e.g., 0, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.[5]
-
Immediately analyze the aliquots by a stability-indicating analytical method, such as HPLC-UV or LC-MS.[7] The method should be able to separate the parent compound from any potential degradation products.
-
Calculate the percentage of 5-Vinylbenzo[d]dioxole remaining at each time point relative to the initial concentration (time 0).
-
2. Analytical Method for Quantification
A robust and validated analytical method is essential for accurate quantification in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique.[8]
-
Illustrative HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (determined by UV-Vis scan).
-
Column Temperature: 25°C.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Experimental workflow for solubility determination.
Caption: Workflow for the chemical stability assessment.
References
- 1. 5-Vinyl-1,3-benzodioxole | 7315-32-4 | TCI Deutschland GmbH [tcichemicals.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.ws [chem.ws]
- 4. benchchem.com [benchchem.com]
- 5. enamine.net [enamine.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. A rapid quantitative method for the analysis of synthetic cannabinoids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of 5-Vinylbenzo[d]dioxole in Medicinal Chemistry: A Technical Guide
An In-depth Exploration of a Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzo[d][1][2]dioxole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds. Within this class of molecules, 5-Vinylbenzo[d]dioxole emerges as a particularly intriguing building block. Its vinyl group offers a versatile handle for a variety of chemical transformations, opening avenues for the synthesis of diverse molecular architectures with potential therapeutic applications. This technical guide delves into the core aspects of 5-Vinylbenzo[d]dioxole, summarizing its synthesis, potential applications in medicinal chemistry, and providing detailed experimental protocols for its synthesis and the biological evaluation of its derivatives. While direct applications of 5-Vinylbenzo[d]dioxole in late-stage clinical candidates are not extensively documented, its role as a precursor and the biological activities of its derivatives highlight its significant potential in drug discovery, particularly in the fields of oncology, neurology, and infectious diseases.
Synthesis of the Core Scaffold: 5-Vinylbenzo[d]dioxole
The synthesis of 5-Vinylbenzo[d]dioxole is most commonly achieved from piperonal (3,4-methylenedioxybenzaldehyde), a readily available starting material. Two primary synthetic strategies, the Wittig reaction and the Heck reaction, have been successfully employed.
Experimental Protocol: Synthesis of 5-Vinylbenzo[d]dioxole via Wittig Reaction
The Wittig reaction provides a reliable method for the conversion of an aldehyde to an alkene. In this case, piperonal is reacted with a phosphorus ylide to yield 5-Vinylbenzo[d]dioxole.
Materials:
-
Methyltriphenylphosphonium bromide
-
Sodium amide (NaNH₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Piperonal (3,4-methylenedioxybenzaldehyde)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
To this suspension, add sodium amide (1.1 equivalents) portion-wise under a nitrogen atmosphere.
-
Stir the resulting mixture at room temperature for 2 hours. The formation of the yellow-orange colored ylide will be observed.
-
Wittig Reaction: Dissolve piperonal (1 equivalent) in anhydrous THF in a separate flask.
-
Add the piperonal solution dropwise to the ylide suspension at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-Vinylbenzo[d]dioxole as a colorless oil.
Potential Applications in Medicinal Chemistry
The benzodioxole ring is a key pharmacophore in numerous bioactive compounds. The vinyl substituent at the 5-position of 5-Vinylbenzo[d]dioxole provides a reactive site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potential therapeutic value.
Anticancer Activity
Derivatives of the benzo[d][1][2]dioxole scaffold have demonstrated significant potential as anticancer agents. For instance, new thiourea derivatives incorporating two benzo[d][1][2]dioxol-5-yl moieties have shown promising cytotoxic effects against various cancer cell lines.[3] One of the most active compounds, 1,1'-(1,4-phenylene)bis(3-(benzo[d][1][2]dioxol-5-yl)thiourea), exhibited IC₅₀ values of 2.38 µM for HepG2, 1.54 µM for HCT116, and 4.52 µM for MCF7 cell lines.[3] These compounds were interestingly non-cytotoxic toward normal cell lines.[3] The proposed mechanisms of action include the inhibition of EGFR tyrosine kinase and the induction of apoptosis.[3]
| Compound | Cell Line | IC₅₀ (µM)[3] |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1][2]dioxol-5-yl)thiourea) | HepG2 | 2.38 |
| HCT116 | 1.54 | |
| MCF7 | 4.52 | |
| Doxorubicin (Reference) | HepG2 | 7.46 |
| HCT116 | 8.29 | |
| MCF7 | 4.56 |
Anticonvulsant Activity
A series of 5-substituted benzo[d][1][2]dioxole derivatives have been designed and synthesized as potent anticonvulsant agents.[1] The anticonvulsant activity of these compounds was evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens.[1] One of the most active compounds showed high protection against MES-induced seizures with an ED₅₀ value of 9.8 mg/kg and a TD₅₀ value of 229.4 mg/kg, resulting in a high protective index of 23.4.[1]
| Compound | MES ED₅₀ (mg/kg)[1] | scPTZ ED₅₀ (mg/kg)[1] | Neurotoxicity TD₅₀ (mg/kg)[1] | Protective Index (TD₅₀/ED₅₀)[1] |
| 3c | 9.8 | >100 | 229.4 | 23.4 |
Neuroprotective Potential
While direct studies on neuroprotective agents derived from 5-Vinylbenzo[d]dioxole are limited, the broader class of benzodioxole-containing compounds and the known neuroprotective effects of various phytochemicals suggest a promising avenue for research. The vinyl group can be functionalized to introduce moieties known to possess neuroprotective properties, such as those that can modulate oxidative stress and neuroinflammation, which are key pathological features of neurodegenerative diseases.
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG2, HCT116, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anticonvulsant Screening: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for compounds with potential efficacy against generalized tonic-clonic seizures.
Materials:
-
Male ICR mice (18-22 g)
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Electroshock apparatus with corneal electrodes
-
Saline solution
Procedure:
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) to groups of mice at various doses. A control group receives the vehicle only.
-
Induction of Seizure: At a predetermined time after drug administration (e.g., 30 minutes or 1 hour), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes moistened with saline.
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: Determine the dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀).
Conclusion and Future Directions
5-Vinylbenzo[d]dioxole represents a valuable and versatile starting material in medicinal chemistry. Its straightforward synthesis and the reactivity of its vinyl group allow for the generation of a diverse library of compounds. While the full potential of this scaffold is yet to be completely explored, the significant anticancer and anticonvulsant activities observed in its derivatives strongly suggest that further investigation is warranted. Future research should focus on the synthesis of novel derivatives of 5-Vinylbenzo[d]dioxole and their systematic evaluation in a broader range of biological assays, including those for neuroprotective and anti-infective properties. Elucidation of the structure-activity relationships and the underlying mechanisms of action of these compounds will be crucial for the rational design of new and more potent therapeutic agents. The development of efficient and stereoselective methods for the functionalization of the vinyl group will further expand the chemical space accessible from this promising scaffold.
References
- 1. Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DESIGN, SYNTHESIS AND ANTICONVULSANT PROFILE OF 5-(BENZO [D][1,3]DIOXOL-5-YL)-3-TERT-BUTYL-4, 5-DIHYDROPYRAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]
The Untapped Potential of 5-Vinylbenzo[d]dioxole in Polymer Science: A Call for Research
Despite its intriguing chemical structure and potential for creating novel functional polymers, 5-Vinylbenzo[d]dioxole, also known as 3,4-(Methylenedioxy)styrene, remains a largely unexplored monomer in the field of polymer science. A comprehensive review of publicly available scientific literature reveals a significant gap in research concerning its polymerization behavior, limiting its application and the development of new materials for researchers, scientists, and drug development professionals.
Currently, 5-Vinylbenzo[d]dioxole is commercially available from various chemical suppliers, indicating its accessibility for research and development. However, the lack of published studies on its homopolymerization or copolymerization presents a considerable barrier to its adoption. Key data regarding its reactivity ratios, polymerization kinetics under various conditions (such as radical, anionic, or cationic polymerization), and the properties of the resulting polymers are conspicuously absent from the scientific record.
This scarcity of information means that fundamental characteristics of poly(5-Vinylbenzo[d]dioxole), such as its molecular weight distribution, thermal properties (glass transition temperature and thermal stability), and mechanical properties, have not been documented. Consequently, it is not possible to provide a detailed technical guide, summarize quantitative data, or outline specific experimental protocols for its polymerization.
The absence of this foundational research is a significant hurdle for scientists interested in exploring the potential of this monomer. The benzodioxole moiety is a key structural feature in many natural products and pharmacologically active compounds. Incorporating this functional group into a polymer backbone could lead to materials with unique optical, electronic, or biological properties, with potential applications in areas such as drug delivery, specialty coatings, and advanced materials.
To unlock the potential of 5-Vinylbenzo[d]dioxole, fundamental research into its polymerization characteristics is essential. The following areas represent critical starting points for investigation:
-
Homopolymerization Studies: Detailed investigations into the radical, anionic, and cationic homopolymerization of 5-Vinylbenzo[d]dioxole are needed. These studies should aim to determine the optimal reaction conditions, including initiator/catalyst systems, solvents, and temperatures, to achieve controlled polymerization and produce polymers with well-defined molecular weights and low dispersity.
-
Copolymerization and Reactivity Ratios: To tailor the properties of the resulting materials, copolymerization studies with common comonomers (e.g., styrene, acrylates, methacrylates) are crucial. Determining the reactivity ratios of 5-Vinylbenzo[d]dioxole with these comonomers would allow for the predictable synthesis of copolymers with specific compositions and microstructures, as dictated by the Mayo-Lewis equation.
-
Polymer Characterization: A thorough characterization of the synthesized homo- and copolymers is necessary to understand their structure-property relationships. This would involve techniques such as nuclear magnetic resonance (NMR) spectroscopy for structural analysis, gel permeation chromatography (GPC) for molecular weight determination, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) for thermal property evaluation, and mechanical testing to assess properties like tensile strength and modulus.
The exploration of 5-Vinylbenzo[d]dioxole as a monomer represents a greenfield opportunity in polymer science. The generation of fundamental polymerization data would not only contribute to the academic understanding of this novel monomer but also pave the way for the development of new functional polymers with potentially valuable applications across various scientific and industrial sectors. Until such research is conducted and published, the role of 5-Vinylbenzo[d]dioxole in polymer science will remain one of untapped potential.
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling for Vinyl Derivative Synthesis using 5-bromobenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 5-vinylbenzo[d]dioxole and related vinyl derivatives through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-bromobenzo[d]dioxole with a vinylboron reagent. The 1,3-benzodioxole scaffold is a crucial component in numerous natural products and pharmacologically active molecules. The introduction of a vinyl group offers a versatile handle for further chemical modifications, making the target compounds valuable building blocks in medicinal chemistry and materials science.
Reaction Principle and Overview
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[2][3] In this specific application, 5-bromobenzo[d]dioxole serves as the aryl halide, and a vinylboron species, such as potassium vinyltrifluoroborate, acts as the vinyl group donor. The catalytic cycle proceeds through three primary steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with the vinylboron compound (activated by a base), and reductive elimination to yield the desired vinyl derivative and regenerate the palladium(0) catalyst.[3][4][5]
Experimental Data Summary
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of 5-bromobenzo[d]dioxole with potassium vinyltrifluoroborate, based on optimized procedures for similar aryl bromides.[6][7]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (9:1) | 77 | 12 | ~65 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 77 | 12 | ~72 |
| 3 | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 77 | 12 | ~72 |
| 4 | Pd(PPh₃)₄ (2) | - | K₂CO₃ (3) | Toluene/H₂O (9:1) | 80 | 16 | ~68 |
Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific reaction scale and purity of reagents.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using PdCl₂/PPh₃ Catalyst System
This protocol is adapted from optimized conditions for the coupling of aryl bromides with potassium vinyltrifluoroborate.[6][7]
Materials:
-
5-bromobenzo[d]dioxole
-
Potassium vinyltrifluoroborate
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromobenzo[d]dioxole (1.0 eq.), potassium vinyltrifluoroborate (1.5 eq.), and cesium carbonate (3.0 eq.).
-
Add palladium(II) chloride (2 mol%) and triphenylphosphine (6 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous, degassed THF and degassed deionized water to achieve a 9:1 solvent ratio. The reaction concentration should be approximately 0.1 M with respect to the 5-bromobenzo[d]dioxole.
-
Heat the reaction mixture to 77 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5-vinylbenzo[d]dioxole.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized experimental workflow for the synthesis.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step protocol for the polymerization of 5-Vinylbenzo[d]dioxole
Introduction
5-Vinylbenzo[d]dioxole is a vinyl monomer containing the benzodioxole moiety. This functional group, also found in natural products like safrole, can impart interesting properties to a polymer backbone, including potential for post-polymerization modification and unique photophysical characteristics. The polymerization of this monomer can theoretically be achieved through various mechanisms, with free radical polymerization being the most common and accessible method for vinyl monomers. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, could offer better control over the polymer's molecular weight and architecture.
Experimental Protocols
Given the absence of a specific protocol in the literature, a generalized approach for free-radical polymerization is proposed below. This should be considered a starting point for experimental design and optimization.
General Protocol for Free-Radical Polymerization of 5-Vinylbenzo[d]dioxole
Materials:
-
5-Vinylbenzo[d]dioxole (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
Monomer Purification: To remove inhibitors, pass the 5-Vinylbenzo[d]dioxole monomer through a short column of basic alumina prior to use.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of 5-Vinylbenzo[d]dioxole in anhydrous toluene.
-
Initiator Addition: Add the calculated amount of the free-radical initiator, AIBN. The monomer-to-initiator ratio will influence the molecular weight of the resulting polymer and should be systematically varied.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: After backfilling with an inert gas (Argon or Nitrogen), immerse the flask in a preheated oil bath at a temperature typically between 60-80 °C. The reaction time can range from a few hours to 24 hours, depending on the desired conversion.
-
Precipitation and Purification: After the reaction, cool the mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Characterization: Characterize the resulting poly(5-Vinylbenzo[d]dioxole) using techniques such as ¹H NMR and ¹³C NMR for structural verification, Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn, Mw) and polydispersity index (PDI), and Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to assess its thermal properties.
Data Presentation
As no specific experimental data for the homopolymerization of 5-Vinylbenzo[d]dioxole was found, the following table is a template that researchers should aim to populate during their experimental work. It highlights the key parameters to vary and the corresponding data to collect for effective comparison and optimization.
| Entry | Monomer:Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1 | Toluene | 70 | 12 | Data to be collected | Data to be collected | Data to be collected | Data to be collected |
| 2 | 200:1 | Toluene | 70 | 12 | Data to be collected | Data to be collected | Data to be collected | Data to be collected |
| 3 | 100:1 | Dioxane | 80 | 12 | Data to be collected | Data to be collected | Data to be collected | Data to be collected |
| 4 | 200:1 | Dioxane | 80 | 12 | Data to be collected | Data to be collected | Data to be collected | Data to be collected |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the free-radical polymerization of 5-Vinylbenzo[d]dioxole as described in the protocol.
Caption: General workflow for the free-radical polymerization of 5-Vinylbenzo[d]dioxole.
It is imperative for researchers to conduct thorough safety assessments before commencing any experimental work and to perform small-scale trial reactions to establish optimal conditions for the polymerization of 5-Vinylbenzo[d]dioxole. The data generated from such systematic studies will be invaluable to the wider scientific community.
Application of 5-Vinylbenzo[d]dioxole in the Synthesis of Anticonvulsant Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[d][1][2]dioxole scaffold, a key structural motif present in a variety of biologically active compounds, has garnered significant attention in the development of novel anticonvulsant agents. This interest is, in part, due to the clinical success of Stiripentol, an antiepileptic drug featuring this heterocyclic system. The introduction of a vinyl group at the 5-position of the benzo[d][1][2]dioxole ring system offers a versatile synthetic handle for the creation of diverse chemical libraries. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anticonvulsant agents derived from 5-vinylbenzo[d]dioxole and its synthetic precursors.
Rationale for Synthesis
The core strategy involves the utilization of the 5-substituted benzo[d][1][2]dioxole moiety as a pharmacophore to explore structure-activity relationships (SAR) for anticonvulsant activity. The vinyl group, or precursors that can be readily converted to it, allows for a range of chemical modifications to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds. The primary goals of these synthetic endeavors are to identify novel chemical entities with potent anticonvulsant activity, a broad spectrum of action against different seizure types, and an improved safety profile compared to existing antiepileptic drugs.
Quantitative Data Summary
The anticonvulsant activity of synthesized 5-substituted benzo[d][1][2]dioxole derivatives has been evaluated in preclinical models, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. Neurotoxicity is typically assessed using the rotarod test. The efficacy of a compound is often expressed as its median effective dose (ED₅₀), the dose required to protect 50% of the animals from seizures. The neurotoxicity is expressed as the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment. The protective index (PI), calculated as the ratio of TD₅₀ to ED₅₀, is a measure of the drug's safety margin.
| Compound ID | Test Model | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Compound 3c | MES | 9.8 | 229.4 | 23.4 | [3] |
| Compound 5 | scPTZ | 45 | >300 | >6.7 | [4] |
| Compound 13 | scPTZ | 48 | >300 | >6.3 | [4] |
| Compound 19 | scPTZ | 81 | >300 | >3.7 | [4] |
| Stiripentol (Reference) | scPTZ | 115 | - | - | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of key intermediates and final anticonvulsant compounds are provided below. These protocols are based on established literature procedures and can be adapted for the synthesis of a variety of analogs.
Protocol 1: Synthesis of (E)-4-(benzo[d][1][2]dioxol-5-yl)but-3-en-2-one (Intermediate 1)
This protocol describes a Claisen-Schmidt condensation to form a key chalcone intermediate.
Materials:
-
Piperonal (3,4-methylenedioxybenzaldehyde)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve piperonal (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, prepare a solution of sodium hydroxide (1.2 equivalents) in water.
-
Cool the piperonal solution to 0-5 °C in an ice bath.
-
Slowly add the sodium hydroxide solution to the piperonal solution with vigorous stirring.
-
Add acetone (3 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the product.
-
Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure (E)-4-(benzo[d][1][2]dioxol-5-yl)but-3-en-2-one.
Protocol 2: Synthesis of 5-(benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole-1-carbohydrazide (A precursor for compounds 5, 13, and 19)
This protocol outlines the synthesis of a pyrazoline derivative from the chalcone intermediate.
Materials:
-
(E)-4-(benzo[d][1][2]dioxol-5-yl)but-3-en-2-one (Intermediate 1)
-
Pinacolone
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Standard reflux apparatus
-
Magnetic stirrer
Procedure:
-
To a solution of (E)-4-(benzo[d][1][2]dioxol-5-yl)but-3-en-2-one (1 equivalent) and pinacolone (1.1 equivalents) in ethanol, add a catalytic amount of glacial acetic acid.
-
Add hydrazine hydrate (1.5 equivalents) to the mixture.
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield the desired pyrazoline carbohydrazide.
Signaling Pathways and Mechanism of Action
The anticonvulsant activity of compounds derived from the benzo[d][1][2]dioxole scaffold is believed to be multifactorial, primarily involving the modulation of inhibitory and excitatory neurotransmission. The well-characterized drug, Stiripentol, provides significant insight into these mechanisms.[1][5]
1. Enhancement of GABAergic Neurotransmission:
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancement of GABAergic signaling leads to a decrease in neuronal excitability and is a key mechanism for many anticonvulsant drugs. Benzo[d][1][2]dioxole derivatives may enhance GABAergic transmission through:
-
Positive Allosteric Modulation of GABA_A Receptors: These compounds can bind to a site on the GABA_A receptor that is distinct from the GABA binding site. This binding increases the receptor's affinity for GABA, leading to a more significant influx of chloride ions and hyperpolarization of the neuron, thus making it less likely to fire an action potential.[1]
-
Inhibition of GABA Reuptake: By blocking GABA transporters (GATs), these compounds can increase the concentration of GABA in the synaptic cleft, prolonging its inhibitory effect.[1]
-
Inhibition of GABA Transaminase (GABA-T): This enzyme is responsible for the degradation of GABA. Its inhibition leads to an increase in GABA levels in the brain.[6]
2. Blockade of Voltage-Gated Sodium Channels:
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials. During a seizure, neurons fire at a high frequency. By blocking these channels, particularly in their inactivated state, these anticonvulsants can reduce the sustained repetitive firing of neurons, a hallmark of seizure activity.
Below are diagrams illustrating these pathways and the experimental workflow for anticonvulsant screening.
Caption: Positive allosteric modulation of the GABA_A receptor.
Caption: Blockade of voltage-gated sodium channels.
Caption: Experimental workflow for anticonvulsant screening.
Conclusion
5-Vinylbenzo[d]dioxole and its derivatives represent a promising platform for the development of novel anticonvulsant agents. The synthetic accessibility of this scaffold, coupled with the potential for multipronged mechanisms of action, including enhancement of GABAergic inhibition and blockade of voltage-gated sodium channels, makes it an attractive area for further research and drug discovery efforts. The provided protocols and data serve as a valuable resource for scientists engaged in the design and synthesis of next-generation antiepileptic therapies.
References
- 1. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stiripentol--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 3. Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] An Update on Stiripentol Mechanisms of Action: A Narrative Review | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for the Copolymerization of 5-Vinylbenzo[d]dioxole with Styrene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental setup for the copolymerization of 5-Vinylbenzo[d]dioxole (VBD) with styrene (St). The protocols outlined below are based on established principles of free-radical polymerization and are intended to serve as a comprehensive guide for the synthesis and characterization of poly(5-Vinylbenzo[d]dioxole-co-styrene).
Introduction
The copolymerization of 5-Vinylbenzo[d]dioxole with styrene offers a versatile platform for the development of novel polymers with tailored properties. The benzo[d]dioxole moiety, a common functional group in natural products and pharmacologically active compounds, can impart specific chemical and biological functionalities to the resulting copolymer. Styrene, a widely used and well-understood monomer, provides excellent mechanical and thermal properties. The resulting copolymers have potential applications in drug delivery, biomaterials, and specialty plastics. This document details the necessary materials, equipment, and procedures for the successful synthesis and characterization of these copolymers.
Experimental Protocols
Materials
| Material | Purity | Supplier | Notes |
| 5-Vinylbenzo[d]dioxole (VBD) | >98% | Commercially Available | Should be passed through a column of basic alumina to remove inhibitors before use. |
| Styrene (St) | 99% | Aldrich | Inhibitor should be removed by washing with aqueous NaOH, followed by water, drying over MgSO4, and distillation under reduced pressure.[1] |
| Toluene | 99% (Anhydrous) | Aldrich | Used as the solvent.[1] |
| Azobisisobutyronitrile (AIBN) | 98% | Commercially Available | Used as the free-radical initiator. Should be recrystallized from methanol before use. |
| Methanol | Reagent Grade | Commercially Available | Used for precipitation of the copolymer. |
| Tetrahydrofuran (THF) | HPLC Grade | Commercially Available | Used as the eluent for Gel Permeation Chromatography (GPC). |
| Deuterated Chloroform (CDCl3) | >99.8 atom % D | Commercially Available | Used as the solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. |
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks (various sizes)
-
Condenser
-
Magnetic stirrer and hotplate
-
Thermometer/thermocouple
-
Vacuum pump
-
Apparatus for distillation
-
Gel Permeation Chromatography (GPC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Differential Scanning Calorimeter (DSC)
Free-Radical Copolymerization Procedure
A typical experimental procedure for the free-radical copolymerization is as follows:
-
Monomer and Initiator Preparation: In a round-bottom flask equipped with a magnetic stir bar, add the desired amounts of 5-Vinylbenzo[d]dioxole, purified styrene, and AIBN.
-
Solvent Addition: Add anhydrous toluene to the flask to achieve the desired monomer concentration (e.g., 2 M total monomer concentration).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge the reaction mixture with dry nitrogen or argon for at least 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at a controlled temperature (e.g., 70 °C) and stir the mixture.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and determining the conversion gravimetrically or by ¹H NMR.
-
Termination and Precipitation: After the desired reaction time, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air. Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring.
-
Purification: Collect the precipitated copolymer by filtration, wash it several times with methanol to remove unreacted monomers and initiator residues, and then dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
Characterization of the Copolymer
-
¹H NMR Spectroscopy: The copolymer composition can be determined using ¹H NMR spectroscopy by integrating the characteristic proton signals of the VBD and styrene units.
-
Gel Permeation Chromatography (GPC): The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the copolymer can be determined by GPC using a calibration curve constructed with polystyrene standards.[1]
-
FTIR Spectroscopy: The incorporation of both monomers into the copolymer chain can be confirmed by identifying their characteristic absorption bands in the FTIR spectrum.
-
Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) of the copolymer can be determined by DSC, providing insights into the thermal properties of the material.
Data Presentation
Table 1: Example Feed Ratios for Copolymerization
| Experiment | VBD (mol%) | Styrene (mol%) | [Monomer] (M) | [AIBN] (mol% to monomer) | Temperature (°C) |
| 1 | 20 | 80 | 2.0 | 0.5 | 70 |
| 2 | 40 | 60 | 2.0 | 0.5 | 70 |
| 3 | 50 | 50 | 2.0 | 0.5 | 70 |
| 4 | 60 | 40 | 2.0 | 0.5 | 70 |
| 5 | 80 | 20 | 2.0 | 0.5 | 70 |
Table 2: Representative Characterization Data
| Experiment | Feed VBD (mol%) | Copolymer VBD (mol%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| 1 | 20 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 2 | 40 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 3 | 50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 4 | 60 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 5 | 80 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Note: The copolymer composition will depend on the reactivity ratios of the monomers. The reactivity ratios for the copolymerization of 5,6-benzo-2-methylene-1,3-dioxepane (a similar monomer) with styrene have been reported, which can provide an initial estimate for the behavior of VBD.[2] The product of the reactivity ratios (r1 * r2) indicates the copolymerization behavior, with a value less than 1 suggesting a tendency towards alternating copolymerization.[3]
Visualization of Experimental Workflow
References
Application Notes and Protocols for the Functionalization of the Aromatic Ring of 5-Vinylbenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the chemical modification of the aromatic ring of 5-Vinylbenzo[d]dioxole, a versatile building block in organic synthesis. The strategic introduction of functional groups onto the aromatic core of this molecule opens avenues for the development of novel compounds with potential applications in medicinal chemistry, materials science, and agrochemicals. This document details protocols for key transformations including halogenation, nitration, formylation, Friedel-Crafts acylation, and palladium-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution Reactions
The benzodioxole ring is electron-rich, making it susceptible to electrophilic aromatic substitution. The primary positions for substitution are C6, and to a lesser extent C4, directed by the electron-donating nature of the methylenedioxy group and the vinyl substituent.
Halogenation
Halogenated derivatives of 5-Vinylbenzo[d]dioxole are valuable intermediates for further functionalization, particularly in cross-coupling reactions.
Table 1: Comparison of Halogenation Methods
| Reaction | Reagent(s) | Solvent | Typical Conditions | Product | Reported Yield |
| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature, 5 min | 6-Bromo-5-vinylbenzo[d]dioxole | ~96% (on a related substrate) |
| Iodination | Iodic Acid, Acetic Anhydride, Sulfuric Acid | Acetic Acid | 0°C to 50°C, 4h | 6-Iodo-5-vinylbenzo[d]dioxole | 39-83% (general method) |
Protocol 1: Aromatic Bromination using N-Bromosuccinimide (NBS)
This protocol describes the regioselective bromination of 5-Vinylbenzo[d]dioxole at the 6-position.
Materials:
-
5-Vinylbenzo[d]dioxole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 5-Vinylbenzo[d]dioxole in acetonitrile.
-
To the stirred solution, add 1 equivalent of N-Bromosuccinimide (NBS).
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and dilute with a suitable organic solvent like methyl tert-butyl ether (MTBE).
-
Transfer the mixture to a separatory funnel and wash with water three times.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
DOT Diagram: Bromination Workflow
Caption: Workflow for the bromination of 5-Vinylbenzo[d]dioxole.
Nitration
Nitration introduces a nitro group onto the aromatic ring, which can be a precursor for an amino group or act as an electron-withdrawing group.
Table 2: Nitration Conditions
| Reagent(s) | Solvent | Typical Conditions | Product |
| Nitric Acid, Sulfuric Acid | Acetic Acid | -15°C to -10°C, 2h | 6-Nitro-5-vinylbenzo[d]dioxole |
Protocol 2: Aromatic Nitration
This protocol describes the nitration of 5-Vinylbenzo[d]dioxole, likely at the 6-position.
Materials:
-
5-Vinylbenzo[d]dioxole
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Glacial Acetic Acid
-
Dry Ice or ice-salt bath
-
Standard work-up and purification equipment
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, prepare a mixture of concentrated sulfuric acid and glacial acetic acid.
-
Cool the mixture to 0°C to -5°C using a Dry Ice/acetone bath.
-
Slowly add 5-Vinylbenzo[d]dioxole to the cooled acid mixture while maintaining the temperature.
-
Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0-5°C.
-
Cool the 5-Vinylbenzo[d]dioxole emulsion to -15°C to -10°C.
-
Add the nitrating mixture dropwise over approximately 2 hours, ensuring the temperature does not rise.
-
After the addition is complete, stir for an additional 10 minutes.
-
Pour the reaction mixture into a mixture of crushed ice and water with stirring.
-
Allow the layers to separate and extract the aqueous layer with a suitable organic solvent (e.g., ether or petroleum ether).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.[1]
-
Purify the product by column chromatography or recrystallization.
DOT Diagram: Nitration Signaling Pathway
Caption: Electrophilic aromatic nitration pathway.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is an effective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[2][3][4][5]
Table 3: Vilsmeier-Haack Reaction Conditions
| Reagent(s) | Solvent | Typical Conditions | Product |
| POCl₃, DMF | Dichloromethane | 0°C to Room Temperature | 6-Formyl-5-vinylbenzo[d]dioxole |
Protocol 3: Vilsmeier-Haack Formylation
This protocol details the formylation of 5-Vinylbenzo[d]dioxole.
Materials:
-
5-Vinylbenzo[d]dioxole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, cool a solution of DMF in DCM to 0°C.
-
Slowly add POCl₃ to the stirred DMF solution, maintaining the temperature at 0°C. This forms the Vilsmeier reagent.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of 5-Vinylbenzo[d]dioxole in DCM dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Cool the reaction mixture back to 0°C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
DOT Diagram: Vilsmeier-Haack Reaction Mechanism
Caption: Vilsmeier-Haack formylation mechanism.
Friedel-Crafts Acylation
This reaction introduces an acyl group to the aromatic ring, forming a ketone. The resulting ketone is less reactive than the starting material, preventing over-acylation.[6]
Table 4: Friedel-Crafts Acylation Conditions
| Acylating Agent | Lewis Acid | Solvent | Typical Conditions | Product |
| Acetyl Chloride | AlCl₃ | Dichloromethane | 0°C to Room Temperature | 6-Acetyl-5-vinylbenzo[d]dioxole |
Protocol 4: Friedel-Crafts Acylation
This protocol describes the acetylation of 5-Vinylbenzo[d]dioxole.
Materials:
-
5-Vinylbenzo[d]dioxole
-
Acetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
Suspend anhydrous AlCl₃ in dry DCM in a flame-dried flask under an inert atmosphere and cool to 0°C.
-
Slowly add acetyl chloride to the suspension.
-
Add a solution of 5-Vinylbenzo[d]dioxole in DCM dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the product by distillation or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A halogenated 5-Vinylbenzo[d]dioxole is typically required as a starting material.
Suzuki-Miyaura Coupling
The Suzuki reaction couples an organoboron compound with an organic halide.[7][8] This is a versatile method for creating biaryl structures.
Table 5: Suzuki-Miyaura Coupling Conditions
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Typical Conditions |
| 6-Bromo-5-vinylbenzo[d]dioxole | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane, Toluene, or DMF | 80-110°C |
Protocol 5: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki coupling of 6-Bromo-5-vinylbenzo[d]dioxole.
Materials:
-
6-Bromo-5-vinylbenzo[d]dioxole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard reaction and purification equipment
Procedure:
-
To a dry reaction flask, add 6-Bromo-5-vinylbenzo[d]dioxole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.[8]
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck-Mizoroki Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene.[9][10] In the context of a pre-functionalized 5-Vinylbenzo[d]dioxole, this reaction can be used to further elaborate the vinyl group, but for aromatic functionalization, a halide on the ring is coupled with another alkene.
Table 6: Heck-Mizoroki Reaction Conditions
| Substrate | Alkene | Catalyst | Base | Solvent | Typical Conditions |
| 6-Bromo-5-vinylbenzo[d]dioxole | Acrylate or Styrene | Pd(OAc)₂, PPh₃ | Et₃N | Acetonitrile or DMF | 80-120°C |
Protocol 6: Heck-Mizoroki Reaction
This protocol provides a general method for the Heck reaction with 6-Bromo-5-vinylbenzo[d]dioxole.
Materials:
-
6-Bromo-5-vinylbenzo[d]dioxole
-
Alkene (e.g., ethyl acrylate, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
Triphenylphosphine (PPh₃, 2-10 mol%)
-
Triethylamine (Et₃N, 2-3 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Inert gas atmosphere
-
Standard reaction and purification equipment
Procedure:
-
In a reaction vessel, dissolve 6-Bromo-5-vinylbenzo[d]dioxole (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ in acetonitrile.
-
Add triethylamine (3.0 eq) to the mixture.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through Celite.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.[11]
DOT Diagram: Heck-Mizoroki Catalytic Cycle
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. worldresearchersassociations.com [worldresearchersassociations.com]
- 8. benchchem.com [benchchem.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Creating Functional Polymers with 5-Vinylbenzo[d]dioxole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of functional polymers derived from 5-Vinylbenzo[d]dioxole, also known as 3,4-(Methylenedioxy)styrene. The unique chemical structure of this monomer, featuring a vinyl group for polymerization and a benzodioxole moiety, offers opportunities for creating polymers with tailored properties for various applications in materials science, including potential uses in drug delivery and biomedical devices.
Introduction to 5-Vinylbenzo[d]dioxole Polymers
5-Vinylbenzo[d]dioxole is a styrene derivative that can undergo polymerization via various mechanisms, including radical, cationic, and anionic routes. The resulting polymer, poly(5-Vinylbenzo[d]dioxole), possesses a backbone analogous to polystyrene but with the added functionality of the benzodioxole group. This moiety can influence the polymer's electronic properties, solubility, and potential for post-polymerization modification.
The benzodioxole group is found in various natural products and pharmacologically active compounds. Its incorporation into a polymer backbone can impart unique characteristics, making these materials interesting candidates for applications where biocompatibility and specific interactions are desired. For instance, the catechol-like structure that can be revealed by deprotection of the methylene bridge offers strong adhesive properties and the potential for metal chelation, which is of interest in bioadhesives and drug delivery systems.[1]
Polymerization Strategies
The polymerization of vinyl monomers like 5-Vinylbenzo[d]dioxole can be achieved through several methods. The choice of polymerization technique significantly impacts the polymer's molecular weight, polydispersity, and architecture.
-
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) allow for the synthesis of polymers with well-defined molecular weights and low polydispersity.[2] However, monomers with electron-donating substituents, such as the benzodioxole group, tend to polymerize slower and with less control compared to styrene or monomers with electron-withdrawing groups.[3]
-
Cationic Polymerization: This method can be initiated by Lewis acids or protonic acids. It is particularly suitable for vinyl monomers with electron-donating groups that can stabilize the propagating carbocation.
-
Anionic Polymerization: This technique, often referred to as a "living" polymerization, can produce polymers with very narrow molecular weight distributions and allows for the synthesis of block copolymers.
Experimental Protocols
The following protocols are adapted from established methods for the polymerization of related vinyl monomers, specifically vinyl catechols, and provide a starting point for the synthesis and characterization of poly(5-Vinylbenzo[d]dioxole).[1]
Protocol 1: Mini-emulsion Polymerization of 5-Vinylbenzo[d]dioxole
This protocol describes a method for producing polymer nanoparticles, which can be advantageous for applications such as drug delivery.
Materials:
-
5-Vinylbenzo[d]dioxole (monomer)
-
Divinylbenzene (DVB) (cross-linker)
-
Potassium persulfate (KPS) (initiator)
-
Sodium dodecyl sulfate (SDS) (surfactant)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of sodium dodecyl sulfate (SDS).
-
In a separate vial, dissolve 5-Vinylbenzo[d]dioxole and divinylbenzene (DVB) (e.g., 1 wt% relative to the monomer).
-
Add the monomer/cross-linker solution to the aqueous surfactant solution.
-
Sonicate the mixture using a probe sonicator to create a stable mini-emulsion.
-
Transfer the mini-emulsion to a reaction flask equipped with a condenser and a nitrogen inlet.
-
Deoxygenate the system by bubbling nitrogen through the solution.
-
Add an aqueous solution of the initiator, potassium persulfate (KPS).
-
Heat the reaction to a specified temperature (e.g., 70°C) and stir for a defined period (e.g., 16 hours).
-
Cool the reaction to room temperature to obtain a latex of poly(5-Vinylbenzo[d]dioxole) nanoparticles.
-
Purify the nanoparticles by dialysis against deionized water.
Protocol 2: Characterization of Poly(5-Vinylbenzo[d]dioxole)
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl3). The spectrum will show broad peaks corresponding to the polymer backbone and the aromatic and methylene protons of the benzodioxole group.
-
13C NMR: Provides detailed information about the carbon skeleton of the polymer.
2. Gel Permeation Chromatography (GPC):
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer. A low PDI indicates a more uniform polymer chain length.
3. Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the polymer.
-
Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (Tg), which provides information about the polymer's amorphous or crystalline nature.
Data Presentation
The following tables summarize hypothetical characterization data for poly(5-Vinylbenzo[d]dioxole) synthesized via mini-emulsion polymerization under different hypothetical conditions. This data is illustrative and would need to be confirmed experimentally.
Table 1: Molecular Weight and Polydispersity of Poly(5-Vinylbenzo[d]dioxole) Nanoparticles
| Sample ID | Monomer:Initiator Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PVBD-1 | 100:1 | 15,000 | 22,500 | 1.5 |
| PVBD-2 | 200:1 | 28,000 | 44,800 | 1.6 |
| PVBD-3 | 500:1 | 65,000 | 110,500 | 1.7 |
Table 2: Thermal Properties of Poly(5-Vinylbenzo[d]dioxole)
| Sample ID | Tg (°C) | Decomposition Temp. (°C) (5% weight loss) |
| PVBD-1 | 115 | 320 |
| PVBD-2 | 118 | 325 |
| PVBD-3 | 122 | 330 |
Visualizations
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for synthesis and characterization of poly(5-Vinylbenzo[d]dioxole).
Logical Relationship for Potential Drug Delivery Application
Caption: Conceptual workflow for a drug delivery application.
Potential Applications in Materials Science and Drug Development
Polymers derived from 5-Vinylbenzo[d]dioxole hold promise for a variety of advanced applications:
-
Drug Delivery: The hydrophobic nature of the polymer backbone makes it suitable for encapsulating poorly water-soluble drugs. The nanoparticles can be designed for controlled and sustained release, potentially improving therapeutic efficacy and reducing side effects.[4] Biodegradable polymers are particularly attractive for these systems as they are eliminated from the body after fulfilling their function.[5][6][7]
-
Bioadhesives: Upon cleavage of the methylenedioxy bridge to reveal the catechol functionality, the polymer can exhibit strong adhesive properties to a variety of surfaces, including biological tissues. This is inspired by the adhesive proteins of mussels.
-
Coatings and Films: These polymers can be processed into thin films and coatings. The benzodioxole moiety may provide enhanced thermal stability and specific surface properties.
-
Functional Materials: The benzodioxole group can be a site for further chemical modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications, such as sensing or catalysis.
Further research is needed to fully explore the potential of poly(5-Vinylbenzo[d]dioxole) and to optimize its synthesis and properties for specific applications in materials science and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Controlled Radical Polymerizatio [polymer.chem.cmu.edu]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. mdpi.com [mdpi.com]
- 5. scivisionpub.com [scivisionpub.com]
- 6. Biodegradable Polymers for Microencapsulation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodegradable Polymeric Nanoparticle-Based Drug Delivery Systems: Comprehensive Overview, Perspectives and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioassays of 5-Vinylbenzo[d]dioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-Vinylbenzo[d]dioxole scaffold is a promising pharmacophore in modern drug discovery, exhibiting a wide range of potential therapeutic applications. This document provides detailed application notes and protocols for a panel of in vitro bioassays to characterize the biological activity of 5-Vinylbenzo[d]dioxole derivatives. The protocols are designed to be comprehensive and readily implementable in a laboratory setting. While specific quantitative data for 5-Vinylbenzo[d]dioxole derivatives are not widely available in the public domain, this document will utilize data from structurally related benzo[d]dioxole compounds to exemplify data presentation and analysis. Researchers are encouraged to generate specific data for their compounds of interest using the provided methodologies.
Data Presentation: In Vitro Bioactivity of Benzo[d]dioxole Derivatives
The following tables summarize the reported biological activities of various 5-substituted benzo[d]dioxole derivatives, which can serve as a reference for expected activities of 5-Vinylbenzo[d]dioxole analogs.
Table 1: Cytotoxicity of 5-Substituted Benzo[d]dioxole Derivatives
| 5-Substituent | Cell Line | Assay | IC50 (µM) | Reference |
| Thiosemicarbazones | A549 (Lung Carcinoma) | MTT | 10.67 | [1] |
| Thiosemicarbazones | C6 (Glioblastoma) | MTT | 4.33 | [1] |
| Bis-benzo[d][2][3]dioxol-5-yl thiourea | HepG2 (Hepatocellular Carcinoma) | SRB | 2.38 | [4] |
| Bis-benzo[d][2][3]dioxol-5-yl thiourea | HCT116 (Colorectal Carcinoma) | SRB | 1.54 | [4] |
| Bis-benzo[d][2][3]dioxol-5-yl thiourea | MCF-7 (Breast Adenocarcinoma) | SRB | 4.52 | [4] |
Table 2: Enzyme Inhibition by 5-Substituted Benzo[d]dioxole Derivatives
| 5-Substituent/Derivative Structure | Target Enzyme | IC50 | Reference |
| Carboxamides | α-Amylase | 0.68 µM | [1] |
| Anilinoquinazolines | EGFR Kinase | Low nM | [1] |
| (R)-5-(benzo[d][2][3]dioxol-5-yl)-7-((1-(vinylsulfonyl)pyrrolidin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Bmx Kinase | 35.7 ± 0.1 nM | [2] |
| 2-(6-(2,4-dichlorobenzoyl)benzo[d][2][3]dioxol-5-yl)acetic acid | COX-1 | 0.725 µM | [2] |
| Methyl 2-(6-(2-iodobenzoyl)benzo[d][2][3]dioxol-5-yl)acetate | COX-1 | 1.12 µM | [2] |
| Methyl 2-(6-(2-iodobenzoyl)benzo[d][2][3]dioxol-5-yl)acetate | COX-2 | 1.3 µM | [2] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of 5-Vinylbenzo[d]dioxole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-Vinylbenzo[d]dioxole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 5-Vinylbenzo[d]dioxole derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
MTT Assay Experimental Workflow
Enzyme Inhibition Assays
This protocol describes an in vitro assay to determine the inhibitory activity of 5-Vinylbenzo[d]dioxole derivatives against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase using the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
5-Vinylbenzo[d]dioxole derivatives
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 5-Vinylbenzo[d]dioxole derivatives in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the test compounds, EGFR enzyme, and kinase buffer. Include a no-enzyme control and a vehicle control.
-
Enzyme Incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Kinase Reaction: Incubate at 30°C for 60 minutes.
-
ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
EGFR Signaling Pathway Inhibition
This protocol is for screening 5-Vinylbenzo[d]dioxole derivatives for their ability to inhibit COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX assay buffer
-
COX probe
-
5-Vinylbenzo[d]dioxole derivatives
-
96-well plate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, and probe according to the manufacturer's instructions.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a known COX inhibitor (e.g., celecoxib) as a positive control and a vehicle control.
-
Reaction Mix: Prepare a reaction mix containing the COX enzyme and COX probe in the assay buffer.
-
Reaction Initiation: Add the reaction mix to the wells and initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition and the IC50 value for each compound.
This assay determines the inhibitory effect of 5-Vinylbenzo[d]dioxole derivatives on the 5-LOX enzyme.
Materials:
-
5-LOX enzyme
-
Linoleic acid or arachidonic acid (substrate)
-
Assay buffer
-
Chromogen solution
-
5-Vinylbenzo[d]dioxole derivatives
-
96-well plate
-
Spectrophotometer
Procedure:
-
Compound Incubation: Pre-incubate the 5-LOX enzyme with various concentrations of the test compounds in the assay buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time.
-
Color Development: Stop the reaction and develop the color by adding the chromogen solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490-500 nm).
-
Data Analysis: Calculate the percent inhibition of 5-LOX activity and determine the IC50 values.
Arachidonic Acid Metabolism Pathway
This protocol is used to evaluate the potential of 5-Vinylbenzo[d]dioxole derivatives to inhibit α-amylase, an enzyme involved in carbohydrate digestion.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
Phosphate buffer (pH 6.9)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
5-Vinylbenzo[d]dioxole derivatives
-
96-well plate
-
Spectrophotometer
Procedure:
-
Pre-incubation: Pre-incubate the α-amylase enzyme with various concentrations of the test compounds in phosphate buffer.
-
Reaction Initiation: Add the starch solution to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding the DNSA reagent.
-
Color Development: Heat the mixture in a boiling water bath to develop the color.
-
Absorbance Measurement: After cooling, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of α-amylase inhibition and determine the IC50 values.
Concluding Remarks
The protocols provided herein offer a robust framework for the in vitro characterization of 5-Vinylbenzo[d]dioxole derivatives. By systematically evaluating their cytotoxicity and enzyme inhibitory potential, researchers can gain valuable insights into their pharmacological profiles and identify promising lead candidates for further development. The provided diagrams of key signaling pathways serve as a visual guide to understanding the potential mechanisms of action of these compounds. It is imperative to generate specific experimental data for the 5-Vinylbenzo[d]dioxole derivatives under investigation to accurately assess their therapeutic potential.
References
Application Notes and Protocols for the Synthesis of 5-Vinylbenzo[d]dioxole Analogs for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 5-vinylbenzo[d]dioxole analogs, a class of compounds with significant potential in drug discovery. The benzodioxole moiety is a key pharmacophore in numerous biologically active natural and synthetic compounds, exhibiting a wide range of activities including anticancer, antifungal, and anti-inflammatory properties. The introduction of a vinyl group at the 5-position offers a strategic point for structural modification to explore structure-activity relationships (SAR) and optimize therapeutic potential.
These notes detail two primary synthetic routes for the preparation of the 5-vinylbenzo[d]dioxole scaffold: the Wittig reaction and the Heck coupling. Additionally, this document summarizes the antiproliferative activities of a series of benzodioxole derivatives against various cancer cell lines and elucidates the key signaling pathways involved in their mechanism of action.
Structure-Activity Relationship of Benzodioxole Analogs
The antiproliferative activity of 5-vinylbenzo[d]dioxole analogs and related derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) for selected compounds, providing a basis for structure-activity relationship (SAR) studies.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 5-Vinylbenzo[d]dioxole | Not Reported | Not Reported | |
| 2 | Safrole (5-allylbenzo[d]dioxole) | HSC-3 (Oral) | Induces Apoptosis | [1] |
| HL-60 (Leukemia) | Induces Apoptosis | [2] | ||
| 3 | Bis-benzo[d][1][3]dioxol-5-yl thiourea derivative | HepG2 (Liver) | 2.38 | [4] |
| HCT116 (Colon) | 1.54 | [4] | ||
| MCF-7 (Breast) | 4.52 | [4] | ||
| 4 | Benzo[a]phenazine derivative | HeLa (Cervical) | 1.0 - 10 | [3] |
| A549 (Lung) | 1.0 - 10 | [3] | ||
| MCF-7 (Breast) | 1.0 - 10 | [3] | ||
| HL-60 (Leukemia) | 1.0 - 10 | [3] | ||
| 5 | Carboxamide-containing benzodioxole | Hep3B (Liver) | Potent Activity | [5] |
| 6 | 1,3-Benzodioxole methyl ester derivative | 52 human cancer cell lines | Significant Growth Inhibition | [6] |
Experimental Protocols
Synthesis of 5-Vinylbenzo[d]dioxole via Wittig Reaction
This protocol describes the synthesis of 5-vinylbenzo[d]dioxole from piperonal (3,4-methylenedioxybenzaldehyde) using a Wittig reaction. The Wittig reaction is a reliable method for forming carbon-carbon double bonds from carbonyl compounds.
Materials:
-
Piperonal (3,4-methylenedioxybenzaldehyde)
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (NaH) or other strong base (e.g., n-butyllithium)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Ylide Preparation:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq).
-
Suspend the phosphonium salt in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 eq) portion-wise to the suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.
-
-
Wittig Reaction:
-
Dissolve piperonal (1.0 eq) in anhydrous THF in a separate flask under a nitrogen atmosphere.
-
Slowly add the piperonal solution to the ylide suspension at 0 °C via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the consumption of the aldehyde.[7]
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[7]
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-vinylbenzo[d]dioxole as a colorless to pale yellow liquid.
-
Synthesis of 5-Vinylbenzo[d]dioxole via Heck Coupling
This protocol outlines the synthesis of 5-vinylbenzo[d]dioxole from 5-bromo-1,3-benzodioxole and a vinylating agent, such as potassium vinyltrifluoroborate, via a palladium-catalyzed Heck coupling reaction.
Materials:
-
5-Bromo-1,3-benzodioxole
-
Potassium vinyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add 5-bromo-1,3-benzodioxole (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), cesium carbonate (3.0 eq), palladium(II) acetate (2 mol%), and triphenylphosphine (6 mol%).[8]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Heck Coupling Reaction:
-
Add a degassed mixture of THF and water (e.g., 9:1 v/v) to the flask.[8]
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, or until TLC or GC-MS analysis indicates the completion of the reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-vinylbenzo[d]dioxole.
-
Signaling Pathways and Experimental Workflows
The biological activity of 5-vinylbenzo[d]dioxole analogs is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams, generated using the DOT language, illustrate a general synthetic workflow and a key signaling pathway implicated in the anticancer effects of these compounds.
Caption: General synthetic workflows for 5-vinylbenzo[d]dioxole.
Caption: Apoptosis signaling pathway modulated by benzodioxole analogs.
Caption: PI3K/Akt/mTOR signaling pathway inhibited by benzodioxole analogs.[9][10][11][12][13]
Mechanism of Action
Studies on safrole, a naturally occurring benzodioxole, and its synthetic analogs have elucidated several key mechanisms underlying their antiproliferative effects. These compounds are known to induce apoptosis, or programmed cell death, in various cancer cell lines.[1][2]
The induction of apoptosis by these analogs appears to be mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In the intrinsic pathway, these compounds can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytosol.[2] Cytochrome c then associates with Apaf-1 to form the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway.
Evidence also suggests the involvement of the extrinsic pathway, with the upregulation of Fas ligand (FasL) and subsequent activation of caspase-8.[1] Both initiator caspases, caspase-8 and caspase-9, converge to activate the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.
Furthermore, some benzodioxole derivatives have been shown to induce endoplasmic reticulum (ER) stress, as evidenced by the upregulation of GRP78 and GADD153.[2] This ER stress can also contribute to the initiation of apoptosis.
Another significant mechanism of action for some benzodioxole derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway.[9][12] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting key components of this pathway, such as PI3K and Akt, these compounds can effectively halt the cell cycle and promote apoptosis.[11][13]
References
- 1. Safrole induces apoptosis in human oral cancer HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safrole induces G0/G1 phase arrest via inhibition of cyclin E and provokes apoptosis through endoplasmic reticulum stress and mitochondrion-dependent pathways in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
Troubleshooting & Optimization
Common side reactions and byproducts in 5-Vinylbenzo[d]dioxole synthesis
This technical support center provides troubleshooting guides and frequently asked questions concerning the synthesis of 5-Vinylbenzo[d]dioxole, also known as 3,4-(Methylenedioxy)styrene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory-scale methods for synthesizing 5-Vinylbenzo[d]dioxole?
A1: The most prevalent methods for the synthesis of 5-Vinylbenzo[d]dioxole include:
-
The Wittig Reaction: This is a widely used method that involves the reaction of an aldehyde, in this case, piperonal (3,4-methylenedioxybenzaldehyde), with a phosphonium ylide (a Wittig reagent) like methylenetriphenylphosphorane to form the vinyl group.[1]
-
Dehydration of an Alcohol: This two-step process involves the initial synthesis of 1-(benzo[d]dioxol-5-yl)ethanol, which is then dehydrated under acidic conditions to yield the target alkene. The alcohol intermediate is typically prepared by the reduction of a corresponding ketone or via a Grignard reaction with piperonal.
-
The Heck Reaction: This palladium-catalyzed cross-coupling reaction can be used to couple 5-bromo-1,3-benzodioxole with ethylene or a vinyl equivalent to form the C-C bond of the vinyl group.[2]
Q2: What are the primary starting materials for the synthesis of 5-Vinylbenzo[d]dioxole?
A2: The choice of starting material depends on the synthetic route:
-
Piperonal (3,4-methylenedioxybenzaldehyde): This is the most common precursor, especially for the Wittig and Grignard/dehydration routes.
-
5-Bromo-1,3-benzodioxole: This is the key starting material for palladium-catalyzed cross-coupling reactions like the Heck reaction.
-
Safrole and Isosafrole: While these are natural products containing the benzodioxole core, their use as starting materials often involves isomerization or oxidation followed by other transformations to reach the intermediate ketone, which can then be converted to the target alcohol.[3]
Q3: What are the major challenges and side reactions associated with the Wittig synthesis of 5-Vinylbenzo[d]dioxole?
A3: The Wittig reaction, while reliable, presents several challenges:
-
Byproduct Removal: The reaction produces triphenylphosphine oxide as a stoichiometric byproduct, which can sometimes be difficult to separate completely from the desired vinyl product.
-
Ylide Stability and Reactivity: The reactivity of the phosphorus ylide is crucial. Unstabilized ylides, like the one needed for this synthesis, are highly reactive but can be sensitive to air and moisture.[4] Their preparation requires strong bases and anhydrous conditions.[5]
-
Betaine Intermediate Issues: The mechanism can involve a betaine intermediate.[6] Under certain conditions, especially with lithium salts present, these intermediates can be stabilized, leading to side products.[4]
Q4: What byproducts can be expected from the acid-catalyzed dehydration of 1-(benzo[d]dioxol-5-yl)ethanol?
A4: The dehydration of the secondary alcohol is a common source of impurities:
-
Polymerization: Styrene derivatives are susceptible to polymerization, especially under acidic conditions and at elevated temperatures. This can significantly lower the yield of the desired monomer.
-
Ether Formation: Intermolecular dehydration can lead to the formation of a corresponding ether byproduct.
-
Rearrangement Products: Although less common for this specific substrate, carbocation intermediates in dehydration reactions can potentially undergo rearrangements, leading to isomeric alkene byproducts. The intermediate alcohol itself can also rearrange to its isomer under acidic conditions.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield in the Wittig Reaction
| Possible Cause | Suggested Solution |
| Inactive Wittig Reagent | The phosphorus ylide is sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). Use freshly opened or properly stored anhydrous solvents.[6] |
| Ineffective Base | The pKa of the phosphonium salt requires a strong base for deprotonation (e.g., n-BuLi, NaH, t-BuOK).[5] Ensure the base is not quenched and is of sufficient strength and concentration. |
| Side Reactions of Betaine | If using a lithium base (like n-BuLi), lithium salts can stabilize the betaine intermediate, hindering the formation of the oxaphosphetane and subsequent alkene.[4] Consider using sodium-based reagents like NaH or NaHMDS. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting aldehyde is still present, consider extending the reaction time or gently warming the reaction mixture if thermally stable. |
Issue 2: Product is Contaminated with Triphenylphosphine Oxide
| Possible Cause | Suggested Solution |
| Co-elution during Chromatography | Triphenylphosphine oxide can be challenging to separate from nonpolar products. Optimize the solvent system for column chromatography; often, a gradient elution from a nonpolar solvent (like hexane) to a slightly more polar mixture can improve separation. |
| Crystallization Issues | Triphenylphosphine oxide is a crystalline solid. After the reaction workup, attempt to precipitate the byproduct by concentrating the crude mixture and triturating with a nonpolar solvent like cold hexanes or pentane, then filtering it off before purification. |
| Incomplete Precipitation | If precipitation is used, multiple triturations with fresh, cold solvent may be necessary to remove the majority of the byproduct before final purification. |
Issue 3: Low Yield and Polymerization during Alcohol Dehydration
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | High temperatures and strongly acidic conditions can promote polymerization. Use milder dehydrating agents (e.g., p-TsOH, KHSO₄) and the lowest effective temperature.[8] Consider performing the reaction under vacuum to remove the product as it forms (distillation). |
| Presence of Oxygen | Oxygen can initiate radical polymerization. Degas the reaction mixture and maintain an inert atmosphere. |
| Lack of Inhibitor | Add a radical inhibitor, such as hydroquinone or BHT (butylated hydroxytoluene), to the reaction mixture and during distillation to prevent polymerization of the vinyl product. |
Experimental Protocols
Protocol 1: Synthesis of 5-Vinylbenzo[d]dioxole via the Wittig Reaction
This protocol is a representative method for the Wittig olefination of piperonal.
Materials:
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (60% dispersion in mineral oil) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Piperonal (3,4-methylenedioxybenzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Formation: To a dry, three-necked flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as sodium hydride (1.1 equivalents, washed with dry hexanes to remove mineral oil) or n-BuLi solution (1.05 equivalents) portion-wise or dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the bright yellow or orange ylide indicates a successful reaction.
-
Aldehyde Addition: Dissolve piperonal (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the piperonal is consumed.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide and other impurities.
Protocol 2: Synthesis via Dehydration of 1-(Benzo[d]dioxol-5-yl)ethanol
This protocol outlines the acid-catalyzed dehydration of the intermediate alcohol.
Materials:
-
1-(Benzo[d]dioxol-5-yl)ethanol[9]
-
Anhydrous toluene or xylene
-
Dehydrating agent (e.g., p-Toluenesulfonic acid (p-TsOH), potassium bisulfate (KHSO₄))
-
Radical inhibitor (e.g., hydroquinone)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 1-(benzo[d]dioxol-5-yl)ethanol (1.0 equivalent), toluene, a catalytic amount of p-TsOH (e.g., 0.05 equivalents), and a small amount of a radical inhibitor.
-
Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Continue heating until no more water is collected (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize the acid, followed by washing with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid polymerization.
-
Purification: The crude product can be purified by vacuum distillation. Ensure a small amount of radical inhibitor is added to the distillation flask.
Quantitative Data Summary
The following table summarizes typical conditions for Wittig reactions and alcohol dehydrations relevant to this synthesis. Yields are highly dependent on the specific substrate and reaction scale.
| Reaction Type | Reagents & Conditions | Typical Yield Range | Reference |
| Wittig Reaction | Aldehyde, Ph₃PCH₃Br, n-BuLi, THF, 0 °C to RT | 60-85% | General Wittig literature[1][4] |
| Alcohol Dehydration | Secondary alcohol, p-TsOH, Toluene, Reflux | 70-90% | Analogous dehydrations[8] |
| Grignard + Piperonal | Piperonal, MeMgBr, THF; then H₂O workup | 75-90% (for alcohol) | General Grignard protocols |
Visualizations
Synthetic Workflow
Caption: Common synthetic routes to 5-Vinylbenzo[d]dioxole.
Troubleshooting Logic for Low Wittig Reaction Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. open.bu.edu [open.bu.edu]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 1-(1,3-Dioxaindan-5-yl)ethan-1-ol | C9H10O3 | CID 221882 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for high-yield synthesis of 5-Vinylbenzo[d]dioxole
Welcome to the technical support center for the synthesis of 5-Vinylbenzo[d]dioxole, also known as 3,4-(Methylenedioxy)styrene. This guide is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist in achieving high-yield synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 5-Vinylbenzo[d]dioxole?
A1: The most prevalent and effective methods for the synthesis of 5-Vinylbenzo[d]dioxole are the Heck reaction, the Wittig reaction, and the Suzuki-Miyaura coupling. Each method offers distinct advantages and challenges regarding starting materials, reaction conditions, and scalability.
Q2: Which starting materials are required for each synthetic route?
A2:
-
Heck Reaction: Typically starts from 5-bromobenzo[d]dioxole and ethylene gas.
-
Wittig Reaction: Utilizes piperonal (3,4-methylenedioxybenzaldehyde) and a phosphorus ylide, commonly generated from methyltriphenylphosphonium bromide.
-
Suzuki-Miyaura Coupling: Employs 5-bromobenzo[d]dioxole and a vinylboron reagent, such as potassium vinyltrifluoroborate or vinylboronic acid.
Q3: What are the typical yields I can expect from each method?
A3: Yields are highly dependent on the optimization of reaction conditions. Generally, Suzuki-Miyaura coupling can offer high to excellent yields (often >80%). The Wittig reaction can also provide good to high yields, though purification from the triphenylphosphine oxide byproduct can be challenging.[1] The Heck reaction yield can vary significantly based on the catalyst system and reaction conditions.
Q4: How do I remove the triphenylphosphine oxide byproduct from my Wittig reaction?
A4: Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and can be difficult to separate due to its polarity.[1] Effective removal strategies include:
-
Crystallization/Precipitation: TPPO has low solubility in non-polar solvents like hexane or a pentane/ether mixture. Adding these solvents to the concentrated crude product can precipitate the TPPO, which can then be removed by filtration.[1]
-
Chromatography: Flash column chromatography on silica gel is a standard method for separating 5-Vinylbenzo[d]dioxole from TPPO.
-
Complexation: Addition of metal salts like MgCl₂, ZnCl₂, or CaBr₂ can form insoluble complexes with TPPO, which can be filtered off.[1]
Troubleshooting Guides
Heck Reaction: Synthesis from 5-Bromobenzo[d]dioxole and Ethylene
The Heck reaction provides a direct route to vinylarenes but can be sensitive to catalyst, ligand, base, and solvent choice.
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst | • Use a fresh source of palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). • Consider using a more active pre-catalyst or adding a phosphine ligand. |
| Insufficient base | • Use a slight excess of a suitable base (e.g., Et₃N, K₂CO₃). • Ensure the base is anhydrous if required by the protocol. | |
| Low ethylene pressure | • Ensure a consistent and adequate pressure of ethylene gas is maintained. Note: Handling ethylene gas requires appropriate safety precautions and equipment. | |
| Formation of Side Products (e.g., Stilbenes) | Further reaction of the product | • Optimize the reaction time; stop the reaction once the starting material is consumed (monitor by TLC or GC). • Lowering the reaction temperature may reduce the rate of side reactions. |
| Poor Reproducibility | Sensitivity to air or moisture | • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). • Use anhydrous solvents and reagents. |
Optimized Reaction Conditions for Analogous Heck Reactions [2][3]
| Parameter | Condition | Notes |
| Catalyst | Pd(OAc)₂ (1-5 mol%) | Palladium(II) acetate is a common and effective catalyst. |
| Ligand | PPh₃ or other phosphine ligands (2-10 mol%) | Ligands can improve catalyst stability and activity. |
| Base | Et₃N or K₂CO₃ (1.5-2.5 equivalents) | The choice of base can significantly impact the reaction outcome. |
| Solvent | DMF, Acetonitrile, or Toluene | Polar aprotic solvents often give good results. |
| Temperature | 80-120 °C | Higher temperatures may be required but can also lead to side products. |
| Ethylene Source | Ethylene gas (balloon or pressure vessel) | Careful handling of ethylene is crucial for safety and reaction success. |
Wittig Reaction: Synthesis from Piperonal
The Wittig reaction is a reliable method for olefination of aldehydes. The primary challenges often relate to the generation and reactivity of the ylide and the removal of the triphenylphosphine oxide byproduct.
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete ylide formation | • Use a strong, fresh base (e.g., n-BuLi, NaH, KOtBu). • Ensure anhydrous conditions as the ylide is moisture-sensitive.[4] |
| Unstable ylide | • Generate the ylide at low temperatures (e.g., 0 °C or -78 °C). • Consider in situ generation of the ylide in the presence of piperonal.[4] | |
| Steric hindrance (less of an issue with aldehydes) | • Not typically a major issue with piperonal, but ensure the phosphonium salt is not overly bulky. | |
| Difficulty in Product Purification | Contamination with triphenylphosphine oxide (TPPO) | • Refer to FAQ Q4 for detailed TPPO removal strategies.[1] |
| Unreacted Starting Material (Piperonal) | Insufficient ylide | • Use a slight excess of the phosphonium salt and base (e.g., 1.1-1.2 equivalents). |
General Optimized Conditions for Wittig Reaction [5][6][7]
| Parameter | Condition | Notes |
| Phosphonium Salt | Methyltriphenylphosphonium bromide (1.1-1.5 eq.) | The corresponding iodide salt can also be used. |
| Base | n-BuLi, NaH, or KOtBu (1.1-1.5 eq.) | The choice of base can influence the reaction rate and selectivity. |
| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are standard for Wittig reactions. |
| Temperature | Ylide formation at 0 °C to RT; Reaction with aldehyde at RT | Low temperatures for ylide generation can improve stability. |
| Reaction Time | 2-24 hours | Monitor by TLC for completion. |
Suzuki-Miyaura Coupling: Synthesis from 5-Bromobenzo[d]dioxole
The Suzuki-Miyaura coupling is a highly versatile and often high-yielding cross-coupling reaction. Key to its success is the choice of catalyst, ligand, base, and the quality of the boronic acid reagent.
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield | Inactive catalyst | • Use a pre-catalyst like PdCl₂(dppf) or a combination of a palladium source (e.g., Pd(OAc)₂) and a suitable ligand (e.g., SPhos, XPhos). • Ensure the reaction is performed under an inert atmosphere. |
| Poor quality of vinylboron reagent | • Use fresh, high-purity potassium vinyltrifluoroborate or vinylboronic acid.[8] • Potassium vinyltrifluoroborate is often more stable and easier to handle than vinylboronic acid.[8] | |
| Ineffective base | • Cs₂CO₃ or K₃PO₄ are often effective bases for Suzuki couplings. • The base is crucial for the transmetalation step. | |
| Homocoupling of the Boronic Acid | Side reaction of the vinylboron reagent | • Use a slight excess of the vinylboron reagent (e.g., 1.2-1.5 equivalents). • Optimize the reaction temperature and time. |
| Decomposition of Reactants or Product | High reaction temperatures | • If reactants or the product are thermally sensitive, try a lower reaction temperature with a more active catalyst system. |
Optimized Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides with Potassium Vinyltrifluoroborate [8][9]
| Parameter | Condition | Notes |
| Catalyst | PdCl₂ (2 mol%) with PPh₃ (6 mol%) or PdCl₂(dppf) (3 mol%) | The choice of ligand is critical for reaction efficiency. |
| Vinyl Source | Potassium vinyltrifluoroborate (1.5 eq.) | This reagent is air- and moisture-stable, making it convenient to use.[8] |
| Base | Cs₂CO₃ (3 eq.) | Cesium carbonate is a highly effective base for this transformation.[8] |
| Solvent | THF/H₂O (9:1) | A mixture of an organic solvent and water is typically used. |
| Temperature | 70-80 °C (Reflux) | The reaction is often heated to ensure a reasonable reaction rate. |
| Reaction Time | 12-24 hours | Monitor by TLC or GC for completion. |
Experimental Protocols
Detailed Methodology: Suzuki-Miyaura Coupling for 5-Vinylbenzo[d]dioxole
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl bromides with potassium vinyltrifluoroborate.[8]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromobenzo[d]dioxole (1.0 mmol, 1.0 eq.), potassium vinyltrifluoroborate (1.5 mmol, 1.5 eq.), cesium carbonate (3.0 mmol, 3.0 eq.), and the palladium catalyst system (e.g., PdCl₂ (0.02 mmol, 2 mol%) and PPh₃ (0.06 mmol, 6 mol%)).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add a degassed mixture of THF and water (9:1, 5 mL).
-
Reaction: The reaction mixture is heated to reflux (approximately 70-80 °C) with vigorous stirring.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water (10 mL) is added, and the mixture is extracted with ethyl acetate (3 x 15 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford 5-Vinylbenzo[d]dioxole.
Visualizing the Workflow
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura synthesis of 5-Vinylbenzo[d]dioxole.
Logical Flow for Troubleshooting Low Yield in Wittig Reaction
Caption: Troubleshooting guide for low yield in the Wittig synthesis.
General Signaling Pathway for a Palladium-Catalyzed Cross-Coupling Reaction (Heck/Suzuki)
Caption: Generalized catalytic cycle for Heck and Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sciepub.com [sciepub.com]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 5-Vinylbenzo[d]dioxole
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 5-Vinylbenzo[d]dioxole. The information is structured in a question-and-answer format to directly address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 5-Vinylbenzo[d]dioxole?
A1: The most common and effective purification techniques for 5-Vinylbenzo[d]dioxole, a styrenic compound, are vacuum distillation and column chromatography. The choice between these methods depends on the nature of the impurities and the desired final purity. For thermally stable compounds on a larger scale, vacuum distillation is often preferred. Column chromatography is ideal for smaller scales or for removing impurities with boiling points close to that of the product.
Q2: What are the likely impurities in a crude sample of 5-Vinylbenzo[d]dioxole?
A2: Impurities in crude 5-Vinylbenzo[d]dioxole largely depend on the synthetic route employed. If synthesized via a Wittig reaction from piperonal (3,4-methylenedioxybenzaldehyde), common impurities may include:
-
Unreacted starting materials: Piperonal and the phosphonium salt.
-
Wittig reaction byproducts: Triphenylphosphine oxide.
-
Solvents used in the reaction and workup.
-
Oligomers or polymers of 5-Vinylbenzo[d]dioxole, formed due to the reactive nature of the vinyl group.
Q3: How can I prevent polymerization of 5-Vinylbenzo[d]dioxole during purification?
A3: Styrenic compounds like 5-Vinylbenzo[d]dioxole are prone to polymerization, especially when heated. To mitigate this:
-
Add an inhibitor: A small amount of a polymerization inhibitor, such as 4-tert-butylcatechol (TBC) or hydroquinone, can be added to the crude product before purification.[1]
-
Low-temperature distillation: Perform vacuum distillation at the lowest possible temperature by using a high vacuum.[1]
-
Avoid excessive heating: Do not heat the distillation flask for a prolonged period.
-
Store properly: The purified product should be stored at a low temperature (2-8°C) in the presence of an inhibitor and under an inert atmosphere.
Q4: How should I store purified 5-Vinylbenzo[d]dioxole?
A4: Purified 5-Vinylbenzo[d]dioxole should be stored in a cool, dark place, preferably refrigerated (2-8°C), under an inert atmosphere such as argon or nitrogen to prevent oxidation and polymerization. The addition of a polymerization inhibitor is also recommended for long-term storage.
Troubleshooting Guides
Issue 1: Product Polymerizes During Vacuum Distillation
| Possible Cause | Recommended Solution |
| Distillation temperature is too high. | Increase the vacuum to lower the boiling point of the product. Ensure all connections in the distillation apparatus are well-sealed to maintain a high vacuum.[1] |
| Absence of a polymerization inhibitor. | Add a small amount of an appropriate inhibitor (e.g., 4-tert-butylcatechol) to the crude product before starting the distillation.[1] |
| Prolonged heating time. | Complete the distillation as quickly as possible. Use an appropriately sized heating mantle and flask to ensure even and efficient heating. |
| Presence of acidic or radical impurities. | Wash the crude product with a dilute sodium hydroxide solution to remove any acidic impurities before distillation. |
Issue 2: Poor Separation During Column Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate solvent system (eluent). | Perform thin-layer chromatography (TLC) with various solvent systems of different polarities to identify an optimal eluent for good separation. A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is a good starting point. |
| Column overloading. | Reduce the amount of crude product loaded onto the column. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight. |
| The compound is unstable on silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If it degrades, consider using a less acidic stationary phase like alumina or deactivated silica gel.[2] |
| Cracks or channels in the column packing. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
Issue 3: Low Yield of Purified Product
| Possible Cause | Recommended Solution | | Product loss during aqueous workup. | Minimize the number of washing steps. Ensure the pH of the aqueous layer is not causing the product to become more water-soluble. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. | | Incomplete elution from the chromatography column. | After collecting the main fractions, flush the column with a more polar solvent to check for any remaining product. | | Co-distillation with a close-boiling impurity. | If distillation does not provide adequate separation, column chromatography may be a more suitable purification method.[1] |
Quantitative Data Summary
The following table presents typical data for the purification of styrenic compounds, which can be considered analogous for 5-Vinylbenzo[d]dioxole. Actual results may vary based on the specific experimental conditions and the purity of the crude material.
| Purification Method | Parameter | Typical Value | Reference |
| Vacuum Distillation | Purity after purification | >98% (GC) | [1] |
| Recovery Yield | 60-80% | [1] | |
| Boiling Point | Significantly lower than atmospheric boiling point. | [1] | |
| Column Chromatography | Purity after purification | >99% (GC/HPLC) | [2] |
| Recovery Yield | 70-90% | [2] | |
| Eluent System | Hexane/Ethyl Acetate gradient | [2] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Preparation: To the crude 5-Vinylbenzo[d]dioxole, add a small amount of a polymerization inhibitor (e.g., a few crystals of 4-tert-butylcatechol).
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glass joints are properly greased and sealed.
-
Distillation: Begin heating the distillation flask gently in a heating mantle while applying a vacuum.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. Discard any initial lower-boiling fractions which may contain residual solvents.
-
Storage: Transfer the purified, colorless liquid to a clean container, add a fresh pinch of inhibitor, and store at 2-8°C under an inert atmosphere.
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point is a low percentage of ethyl acetate in hexanes (e.g., 2-5%).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene) and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the solvent system, starting with a low polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Storage: Store the purified product as described in the distillation protocol.
Visualizations
Caption: Purification workflow for 5-Vinylbenzo[d]dioxole.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Stereochemical Control in 5-Vinylbenzo[d]dioxole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Vinylbenzo[d]dioxole. The following information is designed to address common challenges in controlling the stereochemistry of its reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high stereoselectivity in reactions involving 5-Vinylbenzo[d]dioxole?
A1: The main challenges in controlling the stereochemistry of 5-Vinylbenzo[d]dioxole reactions stem from the need to effectively differentiate the two enantiotopic faces of the vinyl group. Key factors that influence enantioselectivity and diastereoselectivity include the choice of catalyst and ligand, reaction temperature, and the solvent system used. Minor impurities in reagents or the catalyst can also lead to a significant loss of stereocontrol.[1][2][3]
Q2: Which catalytic systems are commonly employed for asymmetric transformations of 5-Vinylbenzo[d]dioxole?
A2: Palladium-catalyzed reactions are frequently utilized for the asymmetric functionalization of vinylarenes like 5-Vinylbenzo[d]dioxole.[4][5][6] The choice of chiral ligand is critical for inducing stereoselectivity. Phosphoramidites and other P,N ligands have shown promise in similar systems, often leading to high levels of enantiomeric excess (ee).[7] Organocatalysis can also be a viable strategy for certain transformations.[8]
Q3: How does the choice of solvent affect the stereochemical outcome of a reaction with 5-Vinylbenzo[d]dioxole?
A3: The solvent can have a profound impact on the stereoselectivity of a reaction.[9][10][11][12][13] It can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states. Non-coordinating solvents are often preferred to minimize interference with the catalyst's chiral environment. However, in some cases, coordinating solvents can play a beneficial role in organizing the transition state. A solvent screen is highly recommended during the optimization of any new stereoselective reaction.[3]
Q4: What is the typical effect of temperature on the enantioselectivity of these reactions?
A4: Temperature is a critical parameter for controlling enantioselectivity.[14][15] Generally, lower reaction temperatures lead to higher enantiomeric excess (ee) because the energy difference between the diastereomeric transition states becomes more significant.[3] However, lowering the temperature can also decrease the reaction rate, so a balance must be struck between selectivity and reaction time. It is also important to note that in some cases, non-linear effects of temperature on enantioselectivity have been observed.[9][11]
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee)
You are performing a palladium-catalyzed asymmetric allylic alkylation of 5-Vinylbenzo[d]dioxole and observe a low ee value.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low enantiomeric excess.
Possible Causes and Solutions:
-
Catalyst/Ligand Decomposition: Chiral ligands and their metal complexes can be sensitive to air and moisture.
-
Impure Reagents: Impurities in the 5-Vinylbenzo[d]dioxole or the nucleophile can act as catalyst poisons or promote a non-selective background reaction.
-
Suboptimal Temperature: The reaction temperature may be too high, leading to a decrease in selectivity.
-
Inappropriate Solvent: The solvent may be interfering with the chiral environment of the catalyst.
Problem 2: Poor Diastereoselectivity
In a reaction that creates a second stereocenter, such as a [3+2] cycloaddition, you observe a low diastereomeric ratio (dr).
Troubleshooting Workflow
Caption: Troubleshooting workflow for low diastereoselectivity.
Possible Causes and Solutions:
-
Insufficient Steric Hindrance: The chiral ligand may not be providing enough steric bulk to effectively control the approach of the reactants.
-
Solution: Screen a library of ligands with systematically varied steric properties. Often, bulkier ligands can improve diastereoselectivity.
-
-
Flexible Transition State: The transition state may be too flexible, allowing for multiple approach trajectories of the reactants.
-
Solution: Consider the use of Lewis acid or base additives that can coordinate to the reactants or the catalyst, leading to a more rigid and organized transition state.
-
-
Unfavorable Electronic Effects: The electronic properties of the ligand may not be optimal for the desired transformation.
-
Solution: Test ligands with different electronic properties (electron-donating vs. electron-withdrawing) to see how this influences the diastereoselectivity.
-
Data Presentation
The following tables provide representative data for a hypothetical asymmetric reaction of 5-Vinylbenzo[d]dioxole, illustrating the impact of key reaction parameters on stereochemical outcomes.
Table 1: Effect of Chiral Ligand on Enantioselectivity
| Entry | Ligand | Temperature (°C) | Solvent | Yield (%) | ee (%) |
| 1 | L1 | 0 | Toluene | 85 | 75 |
| 2 | L2 | 0 | Toluene | 92 | 95 |
| 3 | L3 | 0 | Toluene | 78 | 60 |
| 4 | L4 | 0 | Toluene | 89 | 91 |
Reaction Conditions: 5-Vinylbenzo[d]dioxole (1.0 mmol), nucleophile (1.2 mmol), [Pd(allyl)Cl]₂ (2.5 mol%), Ligand (5.5 mol%), solvent (5 mL), 24 h.
Table 2: Effect of Temperature and Solvent on Enantioselectivity using Ligand L2
| Entry | Temperature (°C) | Solvent | Yield (%) | ee (%) |
| 1 | 25 | Toluene | 95 | 88 |
| 2 | 0 | Toluene | 92 | 95 |
| 3 | -20 | Toluene | 75 | >99 |
| 4 | 0 | THF | 88 | 82 |
| 5 | 0 | CH₂Cl₂ | 90 | 93 |
Reaction Conditions: 5-Vinylbenzo[d]dioxole (1.0 mmol), nucleophile (1.2 mmol), [Pd(allyl)Cl]₂ (2.5 mol%), L2 (5.5 mol%), solvent (5 mL), 24 h.
Experimental Protocols
General Protocol for a Palladium-Catalyzed Asymmetric Allylic Alkylation
-
Catalyst Pre-formation: In a glovebox, a flame-dried Schlenk flask is charged with [Pd(allyl)Cl]₂ (e.g., 4.6 mg, 0.0125 mmol, 2.5 mol%) and the chiral ligand (e.g., 0.0275 mmol, 5.5 mol%). Anhydrous, degassed solvent (e.g., Toluene, 2.5 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, add the nucleophile (e.g., 0.6 mmol, 1.2 equiv).
-
Initiation: Add a solution of 5-Vinylbenzo[d]dioxole (e.g., 74 mg, 0.5 mmol, 1.0 equiv) in the same solvent (2.5 mL) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC or GC analysis.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., EtOAc). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers [mdpi.com]
- 6. Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for the radical polymerization of 5-Vinylbenzo[d]dioxole
Welcome to the technical support center for the radical polymerization of 5-Vinylbenzo[d]dioxole. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully synthesizing poly(5-Vinylbenzo[d]dioxole).
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of 5-Vinylbenzo[d]dioxole?
A1: 5-Vinylbenzo[d]dioxole, also known as 3,4-(methylenedioxy)styrene or 5-ethenyl-1,3-benzodioxole, is a vinyl monomer with the following chemical structure:
Chemical Structure of 5-Vinylbenzo[d]dioxole
(Image of the chemical structure of 5-Vinylbenzo[d]dioxole)
Caption: Molecular structure of 5-Vinylbenzo[d]dioxole.
Q2: What are the common initiators for the radical polymerization of this monomer?
A2: Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are common free-radical initiators used for the polymerization of styrenic monomers like 5-Vinylbenzo[d]dioxole.[1][2] The choice of initiator depends on the desired reaction temperature. AIBN is often preferred for solution polymerizations due to its predictable decomposition kinetics.[3]
Q3: Why is it crucial to remove the inhibitor from the 5-Vinylbenzo[d]dioxole monomer before polymerization?
A3: Commercial vinyl monomers are typically supplied with inhibitors, such as hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), or 4-tert-butylcatechol (TBC), to prevent premature polymerization during storage. These inhibitors will scavenge the free radicals generated by the initiator, leading to a significant induction period or complete failure of the polymerization. Therefore, removing the inhibitor is a critical first step for a successful reaction.
Q4: How can I remove the inhibitor from the 5-Vinylbenzo[d]dioxole monomer?
A4: A common and effective method is to pass the monomer through a column packed with basic alumina. The basic alumina adsorbs the phenolic inhibitors. Alternatively, vacuum distillation can be used to separate the monomer from the less volatile inhibitor.
Q5: What are the typical characteristics of the resulting poly(5-Vinylbenzo[d]dioxole)?
A5: Poly(5-Vinylbenzo[d]dioxole) is a synthetic aromatic thermoplastic polymer. The properties, such as molecular weight and polydispersity, will depend on the specific polymerization conditions. Generally, free radical polymerization of styrenic monomers can produce polymers with a wide range of molecular weights and a polydispersity index (PDI) typically greater than 1.5.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the radical polymerization of 5-Vinylbenzo[d]dioxole.
Problem 1: No Polymerization or Very Low Yield
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inhibitor Present in Monomer | The presence of storage inhibitors is a primary cause of polymerization failure. Action: Purify the monomer before use by passing it through a basic alumina column or by vacuum distillation. |
| Oxygen Inhibition | Dissolved oxygen in the reaction mixture can act as a radical scavenger, inhibiting the polymerization. Action: Thoroughly degas the reaction mixture before initiation. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the solvent and monomer for an extended period. Maintain an inert atmosphere throughout the polymerization. |
| Inactive Initiator | The initiator may have decomposed due to improper storage or age. Action: Use a fresh, properly stored initiator. For AIBN, it is a crystalline solid that can be recrystallized from methanol if its purity is in doubt.[3] |
| Insufficient Initiator Concentration | The amount of initiator may be too low to generate a sufficient concentration of radicals to overcome trace inhibitors and initiate polymerization effectively. Action: Increase the initiator concentration. A typical starting point is 0.1 to 1 mol% relative to the monomer. |
| Low Reaction Temperature | The reaction temperature may be too low for the chosen initiator to decompose at an appropriate rate. Action: Ensure the reaction temperature is suitable for the initiator's half-life. For AIBN, a common temperature range is 60-80 °C. For BPO, a similar range of 80-90°C is often used.[4] |
Troubleshooting Workflow for No/Low Polymerization
Caption: Troubleshooting flowchart for addressing no or low polymerization yield.
Problem 2: High Polydispersity Index (PDI)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| High Initiator Concentration | An excess of initiator leads to the formation of many short polymer chains, resulting in a broad molecular weight distribution. Action: Decrease the initiator concentration. |
| Chain Transfer Reactions | Chain transfer to solvent, monomer, or polymer can terminate a growing chain and initiate a new one, broadening the PDI. Action: Choose a solvent with a low chain transfer constant. Toluene is a common choice for styrenic polymerizations. Running the reaction at a lower temperature can also reduce the rate of chain transfer. |
| High Monomer Conversion | At high conversions, the viscosity of the reaction medium increases significantly (the Trommsdorff-Norrish effect), which can limit the diffusion of growing polymer chains and lead to uncontrolled termination reactions, thus broadening the PDI. Action: Stop the polymerization at a lower conversion by quenching the reaction, for example, by rapid cooling and exposure to air. The unreacted monomer can be removed by precipitation of the polymer in a non-solvent like methanol. |
| Temperature Fluctuations | Inconsistent reaction temperature can affect the rates of initiation, propagation, and termination, leading to a broader molecular weight distribution. Action: Ensure stable and uniform heating of the reaction mixture using a well-controlled oil bath or heating mantle with vigorous stirring. |
Factors Influencing Polydispersity
References
Overcoming low yields in the functionalization of the benzodioxole ring
Welcome to the technical support center for the functionalization of the benzodioxole ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic chemistry experiments involving this important scaffold.
Frequently Asked Questions (FAQs)
Q1: Why is the benzodioxole ring prone to cleavage under certain conditions?
A1: The methylenedioxy bridge of the benzodioxole ring is an acetal, which is susceptible to cleavage under strongly acidic conditions, particularly with strong Lewis acids like aluminum chloride (AlCl₃) at elevated temperatures. This can lead to the formation of catechol derivatives and polymerization, resulting in low yields of the desired functionalized product. Careful control of reaction temperature and the choice of a milder Lewis acid or protic acid are crucial to prevent ring opening.
Q2: I am observing a mixture of ortho and para isomers in my electrophilic substitution reaction. How can I improve regioselectivity?
A2: The methylenedioxy group is an ortho-para directing group. While the electronic properties favor substitution at these positions, the steric hindrance from the five-membered ring can influence the ortho/para ratio. To favor para-substitution, consider using bulkier reagents or running the reaction at a slightly higher temperature to overcome the kinetic barrier for substitution at the more sterically hindered ortho position. For selective ortho-substitution, a directed ortho-metallation (DoM) strategy is highly effective.
Q3: What is the primary cause of low yields in palladium-catalyzed cross-coupling reactions with bromo-benzodioxole derivatives?
A3: Low yields in cross-coupling reactions involving bromo-benzodioxole can often be attributed to several factors, including inefficient catalyst activation, catalyst poisoning, or suboptimal reaction conditions. The choice of ligand, base, and solvent system is critical for a successful coupling. For instance, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of the palladium catalyst to the aryl bromide.
Q4: Can I perform a Friedel-Crafts alkylation on the benzodioxole ring?
A4: Friedel-Crafts alkylation on the benzodioxole ring is challenging due to the high reactivity of the ring, which can lead to multiple alkylations and polymerization. Additionally, the strong Lewis acids typically used can cause ring cleavage. It is generally more reliable to introduce an acyl group via Friedel-Crafts acylation followed by reduction of the ketone to the desired alkyl group.
Troubleshooting Guides
This section provides detailed troubleshooting for specific low-yield scenarios in common functionalization reactions of the benzodioxole ring.
Issue 1: Low Yield in Friedel-Crafts Acylation
Question: My Friedel-Crafts acylation of 1,3-benzodioxole is resulting in a low yield of the desired ketone and a significant amount of tar-like byproducts. What are the potential causes and how can I optimize the reaction?
Answer: Low yields and byproduct formation in the Friedel-Crafts acylation of benzodioxole are common issues. The troubleshooting workflow below and the accompanying data table can help you identify and resolve the problem.
Caption: Troubleshooting workflow for low-yield Friedel-Crafts acylation.
Table 1: Comparison of Lewis Acids for Friedel-Crafts Acylation of 1,3-Benzodioxole
| Lewis Acid | Stoichiometry (eq.) | Temperature (°C) | Yield of 4-acyl-1,3-benzodioxole (%) | Reference |
| AlCl₃ | 1.1 | 50 | 20-30% (with significant decomposition) | [Fictional Data for Illustration] |
| AlCl₃ | 1.1 | 0 | 55% | [Fictional Data for Illustration] |
| ZnCl₂ | 1.2 | 25 | 75% | [Fictional Data for Illustration] |
| FeCl₃ | 1.0 | 25 | 68% | [Fictional Data for Illustration] |
| Zn-Aquivion | Catalytic | 120 | 31% (41% selectivity)[1] | [1] |
Issue 2: Low Yield in Suzuki-Miyaura Coupling of 5-Bromo-1,3-benzodioxole
Question: I am struggling to achieve a high yield in the Suzuki-Miyaura coupling of 5-bromo-1,3-benzodioxole with an arylboronic acid. What are the critical parameters to optimize?
Answer: The success of a Suzuki-Miyaura coupling reaction is highly dependent on the catalyst system and reaction conditions. Below is a guide to help you troubleshoot a low-yielding reaction.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Table 2: Comparison of Catalysts and Ligands for Suzuki-Miyaura Coupling of Aryl Bromides
| Palladium Source | Ligand | Base | Solvent | Typical Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 40-60% | [Fictional Data for Illustration] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 85-95% | [Fictional Data for Illustration] |
| PdCl₂(dppf) | (none) | K₂CO₃ | DME | >90% | [Fictional Data for Illustration] |
| Pd(PPh₃)₄ | (none) | Na₂CO₃ | Toluene/EtOH/H₂O | 70-85% | [Fictional Data for Illustration] |
Detailed Experimental Protocols
Protocol 1: High-Yield Vilsmeier-Haack Formylation of 1,3-Benzodioxole
This protocol describes a method to achieve high-yield mono-formylation of 1,3-benzodioxole, minimizing the formation of di-formylated byproducts.
Materials:
-
1,3-Benzodioxole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium acetate solution
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add distilled POCl₃ (1.1 equivalents) dropwise to the DMF via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour. The formation of the solid Vilsmeier reagent should be observed.
-
Formylation: Cool the Vilsmeier reagent suspension back to 0 °C. Add a solution of 1,3-benzodioxole (1 equivalent) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate.
-
Stir vigorously for 30 minutes to hydrolyze the iminium salt intermediate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,3-benzodioxole-5-carbaldehyde. A typical yield is around 70-80%.[2]
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Protocol 2: Optimized Suzuki-Miyaura Coupling of 5-Bromo-1,3-benzodioxole
This protocol provides an optimized procedure for the Suzuki-Miyaura coupling of 5-bromo-1,3-benzodioxole with an arylboronic acid, utilizing a modern catalyst system for high yields.
Materials:
-
5-Bromo-1,3-benzodioxole
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.5 equivalents)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-1,3-benzodioxole (1 equivalent), the arylboronic acid (1.2 equivalents), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (2.5 equivalents).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-aryl-1,3-benzodioxole. Typical yields for this type of protocol are in the range of 85-95%.
References
Scale-up challenges and solutions for the industrial synthesis of 5-Vinylbenzo[d]dioxole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of 5-Vinylbenzo[d]dioxole, also known as 3,4-methylenedioxystyrene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Reaction Failure or Low Conversion
| Question/Issue | Potential Cause | Troubleshooting Solution |
| Why is my Wittig or Horner-Wadsworth-Emmons (HWE) reaction not proceeding to completion? | Incomplete deprotonation of the phosphonium salt or phosphonate ester. | - Ensure the base is fresh and of appropriate strength (e.g., NaH, KOtBu for Wittig; NaH, DBU for HWE).- Use a slight excess of the base.- Increase the reaction time for ylide/carbanion formation. |
| Low reactivity of the ylide/carbanion. | - For stabilized ylides in Wittig reactions that are less reactive, consider switching to the more reactive HWE reagents which are known to work well even with less reactive ketones and aldehydes.[1] | |
| Poor solubility of reactants. | - Ensure adequate stirring to maintain a homogenous mixture.- Consider a co-solvent system if solubility is a major issue. | |
| Degradation of the aldehyde starting material (piperonal). | - Piperonal can be labile and may oxidize or polymerize.[2] Use fresh, purified piperonal for the reaction. |
2. Poor Product Yield
| Question/Issue | Potential Cause | Troubleshooting Solution |
| My conversion is high, but the isolated yield of 5-Vinylbenzo[d]dioxole is low. What could be the issue? | Product loss during aqueous workup. | - 5-Vinylbenzo[d]dioxole may have some solubility in the aqueous phase. Minimize the volume of water used and perform multiple extractions with an appropriate organic solvent. |
| Difficult separation from byproducts. | - The primary byproduct, triphenylphosphine oxide (from Wittig) or dialkyl phosphate (from HWE), can complicate purification. HWE byproducts are generally water-soluble, simplifying workup.[3] For Wittig reactions, consider methods to precipitate triphenylphosphine oxide. | |
| Product volatility. | - 5-Vinylbenzo[d]dioxole is a liquid and may be lost during solvent removal under high vacuum or at elevated temperatures. Use moderate vacuum and temperature. |
3. Byproduct Formation and Purification Challenges
| Question/Issue | Potential Cause | Troubleshooting Solution |
| What are the common byproducts in this synthesis, and how can I remove them? | Triphenylphosphine oxide (TPPO) from Wittig reaction. | - TPPO can be challenging to remove by chromatography. Consider precipitating it by adding a non-polar solvent like hexane or by converting it to a water-soluble complex. |
| Dialkyl phosphate from HWE reaction. | - This byproduct is typically water-soluble and can be removed with an aqueous wash.[4] | |
| Unreacted piperonal. | - Optimize reaction stoichiometry and time to ensure complete consumption of the aldehyde.- Can be removed by column chromatography. | |
| Self-condensation or polymerization of piperonal or the product. | - Maintain controlled reaction temperatures and avoid acidic conditions which can promote polymerization. |
4. Scale-Up Challenges
| Question/Issue | Potential Cause | Troubleshooting Solution |
| We are facing challenges when scaling up the synthesis from lab to pilot plant. | Inefficient heat transfer in larger reactors. | - Ensure the reactor has adequate cooling capacity to manage the exothermic nature of the ylide formation and olefination reaction.- Consider slower addition rates of reagents at scale. |
| Mass transfer limitations in heterogeneous mixtures. | - Use appropriate agitation to ensure good mixing of the different phases, especially if using a solid base or in a two-phase system. | |
| Use of hazardous solvents and reagents at scale. | - Consider replacing hazardous solvents with greener alternatives. Phase-transfer catalysis (PTC) can enable the use of less hazardous solvents and aqueous bases.[5] |
Data Summary
Table 1: Comparison of Reaction Parameters for Wittig vs. Horner-Wadsworth-Emmons (HWE) Synthesis
| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide) | Phosphonate ester (e.g., diethyl methylphosphonate) |
| Base | Strong, non-nucleophilic bases (e.g., n-BuLi, NaH, KOtBu)[6] | Can use milder bases (e.g., NaH, DBU, triethylamine with LiCl)[3] |
| Byproduct | Triphenylphosphine oxide (often requires chromatography for removal)[7] | Dialkyl phosphate (water-soluble, easily removed by extraction)[4] |
| Reactivity | Stabilized ylides can be less reactive, especially with ketones.[1] | Generally more nucleophilic and reactive than corresponding ylides.[8] |
| Stereoselectivity | Non-stabilized ylides tend to give (Z)-alkenes.[9] | Typically favors the formation of (E)-alkenes.[2] |
Table 2: Hypothetical Comparison of Lab-Scale vs. Industrial-Scale Synthesis Parameters
| Parameter | Lab-Scale (10 g) | Industrial-Scale (100 kg) |
| Reactor | Round-bottom flask | Glass-lined or stainless steel reactor |
| Solvent Volume | 100-200 mL | 1000-2000 L |
| Base Addition | Manual, dropwise | Controlled pump addition |
| Temperature Control | Ice bath, heating mantle | Reactor jacket with heating/cooling fluid |
| Workup | Separatory funnel | Liquid-liquid extraction unit |
| Purification | Flash column chromatography | Vacuum distillation |
| Typical Yield | 75-90% | 80-95% (optimized process) |
| Purity | >98% | >99% |
Experimental Protocols
1. Lab-Scale Synthesis of 5-Vinylbenzo[d]dioxole via Wittig Reaction
-
Reagents:
-
Methyltriphenylphosphonium bromide (1.2 eq)
-
Potassium tert-butoxide (1.2 eq)
-
Piperonal (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add methyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide portion-wise, maintaining the temperature below 5 °C. A characteristic yellow-orange color of the ylide should appear.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of piperonal in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield 5-Vinylbenzo[d]dioxole as a colorless to yellow liquid.
-
2. Proposed Industrial-Scale Synthesis of 5-Vinylbenzo[d]dioxole via Horner-Wadsworth-Emmons (HWE) Reaction with Phase-Transfer Catalysis
-
Reagents:
-
Diethyl methylphosphonate (1.1 eq)
-
Piperonal (1.0 eq)
-
50% Aqueous Sodium Hydroxide
-
Toluene
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, 5 mol%)
-
-
Procedure:
-
Charge the reactor with piperonal, diethyl methylphosphonate, toluene, and the phase-transfer catalyst.
-
Begin vigorous agitation.
-
Slowly add the 50% aqueous sodium hydroxide solution via a dosing pump, maintaining the internal temperature between 20-30 °C using the reactor cooling jacket.
-
After the addition is complete, continue to stir the mixture at room temperature for 8-12 hours, monitoring the reaction by GC-MS.
-
Once the reaction is complete, stop the agitation and allow the phases to separate.
-
Drain the lower aqueous phase.
-
Wash the organic phase with water until the pH is neutral.
-
Concentrate the organic phase under vacuum to remove the toluene.
-
Purify the crude 5-Vinylbenzo[d]dioxole by vacuum distillation.
-
Visualizations
Caption: General workflow for the synthesis of 5-Vinylbenzo[d]dioxole.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. CN1332736A - Process for synthesis of 5-(-hydroxyalkyl) benzo [1,3] dioxols - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. delval.edu [delval.edu]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. Peterson Olefination [organic-chemistry.org]
Technical Support Center: Enhancing the Solubility of 5-Vinylbenzo[d]dioxole-based Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of 5-vinylbenzo[d]dioxole-based polymers.
Troubleshooting Guide
Issue 1: Poor Solubility of the Homopolymer in Common Organic Solvents
Question: My poly(5-vinylbenzo[d]dioxole) homopolymer precipitates during polymerization or is insoluble in common solvents like THF, chloroform, or toluene after isolation. What could be the cause and how can I resolve this?
Answer:
The poor solubility of poly(5-vinylbenzo[d]dioxole) can be attributed to several factors, primarily stemming from the rigid, planar structure of the benzodioxole ring, which can lead to strong intermolecular π-π stacking and chain rigidity. High molecular weight polymers will also generally exhibit lower solubility than their low molecular weight counterparts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor homopolymer solubility.
Corrective Actions:
-
Solvent Screening: Expand the range of solvents tested. Consider solvents with solubility parameters similar to polystyrene, such as tetrahydrofuran (THF), toluene, and chloroform. A comprehensive list of solvents for polystyrene, a structural analog, can provide a good starting point.
-
Molecular Weight Control: High molecular weight polymers are often less soluble. Aim for a lower molecular weight by adjusting the monomer-to-initiator ratio or by using a chain transfer agent during polymerization.
-
Copolymerization: The most effective strategy to enhance solubility is to copolymerize 5-vinylbenzo[d]dioxole with a more flexible or solubilizing comonomer. This disrupts the polymer chain's regularity and reduces intermolecular packing.
-
Post-Polymerization Modification: If a homopolymer has already been synthesized, post-polymerization modification can introduce functional groups that improve solubility.
Issue 2: Polymer Aggregation During Copolymerization
Question: I am trying to copolymerize 5-vinylbenzo[d]dioxole with a more polar monomer (e.g., a methacrylate), but the resulting copolymer aggregates and precipitates from the reaction mixture. How can I prevent this?
Answer:
Aggregation during copolymerization often occurs due to solubility mismatches between the growing polymer chain and the reaction solvent. As the copolymer composition changes, its solubility can decrease, leading to precipitation.
Potential Solutions:
-
Solvent System Optimization: Use a solvent mixture that can solubilize both monomers and the resulting copolymer. For example, a mixture of toluene and a more polar solvent like THF or 1,4-dioxane might be effective.
-
Monomer Feed Strategy: Employ a semi-batch or continuous monomer addition process. This can help maintain a more constant monomer concentration and copolymer composition throughout the reaction, preventing the formation of insoluble blocks.
-
"One-Pot" Synthesis and Use: If the polymer is intended for a subsequent reaction step, consider a "one-pot" approach where the copolymer solution is used directly without isolation to prevent irreversible aggregation upon drying.
Frequently Asked Questions (FAQs)
Q1: What are the best comonomers to improve the solubility of 5-vinylbenzo[d]dioxole-based polymers?
A1: The choice of comonomer depends on the desired properties of the final polymer. Here are some suggestions categorized by their intended effect:
| Comonomer Class | Examples | Rationale for Solubility Improvement |
| Flexible Alkyl Acrylates/Methacrylates | Methyl acrylate, Butyl acrylate, 2-Ethylhexyl acrylate | Introduce flexible side chains that disrupt chain packing and increase entropy of mixing. |
| Solubilizing Groups | Styrene sulfonic acid, (Polyethylene glycol) methyl ether methacrylate | Incorporate ionic or highly polar groups to enhance solubility in polar solvents. |
| Bulky Groups | Styrene, N-Vinylcarbazole | The bulky side groups can prevent close packing of the polymer chains. |
Q2: Are there any recommended solvent systems for poly(5-vinylbenzo[d]dioxole) and its copolymers?
A2: For the homopolymer, solvents that are effective for polystyrene are a good starting point. For copolymers, the ideal solvent will depend on the comonomer used. A systematic approach to solvent selection is recommended.
Solvent Screening Protocol:
-
Qualitative Assessment: Add a small amount of polymer (1-5 mg) to 1 mL of various solvents in vials.
-
Agitation: Agitate the vials at a constant temperature for 24 hours.
-
Observation: Visually inspect for dissolution, swelling, or no change.
Table of Potential Solvents:
| Solvent | Polarity Index | Comments |
| Toluene | 2.4 | Good starting point for the homopolymer. |
| Tetrahydrofuran (THF) | 4.0 | Often effective for a wide range of polymers. |
| Chloroform | 4.1 | A strong solvent for many vinyl polymers. |
| Dichloromethane (DCM) | 3.1 | Can be effective, but volatility can be an issue. |
| 1,4-Dioxane | 4.8 | A more polar ether that may be suitable for copolymers. |
| N,N-Dimethylformamide (DMF) | 6.4 | A polar aprotic solvent for more polar copolymers. |
Q3: Can I use post-polymerization modification to improve solubility?
A3: Yes, post-polymerization modification is a powerful technique. A common approach for polystyrene-like polymers is electrophilic substitution on the aromatic ring.
Conceptual Workflow for Post-Polymerization Modification:
Caption: Workflow for post-polymerization modification to enhance solubility.
For example, sulfonation of the benzodioxole ring would introduce highly polar sulfonic acid groups, dramatically increasing solubility in polar solvents.
Experimental Protocols
Protocol 1: Synthesis of a Soluble Copolymer of 5-Vinylbenzo[d]dioxole and Butyl Acrylate
Objective: To synthesize a random copolymer with improved solubility by incorporating flexible butyl acrylate units.
Materials:
-
5-Vinylbenzo[d]dioxole
-
Butyl acrylate (inhibitor removed)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Methanol
Procedure:
-
In a Schlenk flask, dissolve 5-vinylbenzo[d]dioxole (e.g., 1.48 g, 10 mmol) and butyl acrylate (e.g., 1.28 g, 10 mmol) in anhydrous toluene (20 mL).
-
Add AIBN (e.g., 33 mg, 0.2 mmol) to the solution.
-
Subject the mixture to three freeze-pump-thaw cycles to remove oxygen.
-
Place the flask in an oil bath preheated to 70°C and stir for 12-24 hours.
-
Cool the reaction to room temperature. The solution should remain homogeneous.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40°C to a constant weight.
-
Characterize the copolymer composition (e.g., by ¹H NMR) and test its solubility in various solvents.
Disclaimer: The information provided in this technical support center is intended for guidance and is based on general polymer chemistry principles and data from analogous systems. Researchers should adapt and optimize these recommendations for their specific experimental conditions.
Catalyst selection and optimization for reactions involving 5-Vinylbenzo[d]dioxole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Vinylbenzo[d]dioxole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
General Troubleshooting Workflow
Before diving into specific reaction issues, consider this general workflow for troubleshooting unexpected results.
Caption: A general workflow for troubleshooting catalytic reactions.
FAQs and Troubleshooting by Reaction Type
Palladium-Catalyzed Cross-Coupling Reactions (Heck & Suzuki-Miyaura)
5-Vinylbenzo[d]dioxole is an electron-rich olefin, which can present unique challenges in cross-coupling reactions. The benzodioxole moiety, a protected catechol, can also influence catalyst stability.
Frequently Asked Questions (FAQs)
Q1: Why is my Heck reaction yield low when using 5-Vinylbenzo[d]dioxole?
A1: Low yields in Heck reactions with electron-rich olefins like 5-Vinylbenzo[d]dioxole are common. Potential causes include:
-
Poor Catalyst Activity: The Pd(0) active species may not be generated efficiently from the Pd(II) precatalyst.[1]
-
Catalyst Deactivation: The benzodioxole group, especially if impurities with free catechol are present, can chelate to the palladium center, inhibiting catalysis.[2] Electrochemical oxidation of catechol-like structures can also deactivate catalysts.[3]
-
Incorrect Ligand Choice: Electron-rich olefins often require specific, electron-deficient phosphine ligands to promote efficient coupling.[4]
-
Side Reactions: Isomerization of the vinyl group or polymerization can be competing pathways.
Q2: Which catalyst system is best for the Suzuki-Miyaura coupling of 5-Vinylbenzo[d]dioxole derivatives?
A2: For Suzuki-Miyaura reactions, particularly with challenging substrates, catalyst systems employing bulky and electron-rich dialkylbiaryl phosphine ligands are highly effective.[5] Ligands like SPhos and XPhos, developed by the Buchwald group, have shown broad utility and high reactivity, even for coupling aryl chlorides. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is also critical and requires screening.
Q3: My reaction is stalled and I suspect catalyst deactivation. What can I do?
A3: Catalyst deactivation is a significant concern. The benzodioxole ring is sensitive to oxidative conditions which can lead to the formation of quinone-like species that poison the catalyst.
-
Ensure Inert Atmosphere: Rigorously exclude oxygen from your reaction.
-
Purify Substrates: Use highly purified 5-Vinylbenzo[d]dioxole to remove any potential catechol impurities.
-
Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome partial deactivation.[6]
-
Switch Ligands: Some ligands are better at protecting the metal center from deactivation pathways.
Troubleshooting Guide: Cross-Coupling Reactions
| Issue | Potential Cause | Recommended Solution / Action |
| No Reaction or Trace Conversion | 1. Inactive Catalyst | • Use a fresh bottle of palladium precatalyst. • Consider a pre-activation step for Pd(II) catalysts.[1] • For Suzuki, ensure the organoboron reagent is not degraded. |
| 2. Incorrect Ligand | • For Heck with electron-rich olefins, try electron-deficient phosphines.[4] • For Suzuki, screen bulky dialkylbiaryl phosphine ligands like SPhos or XPhos.[5] | |
| 3. Wrong Base/Solvent Combination | • Screen a matrix of bases (K₂CO₃, K₃PO₄, CsF) and solvents (Toluene, Dioxane, THF, DMF).[7][8][9] | |
| Low Yield with Byproduct Formation | 1. Olefin Isomerization (Heck) | • Add a stronger base or silver salts to facilitate reductive elimination.[1] |
| 2. Homocoupling of Boronic Acid (Suzuki) | • Ensure rigorous exclusion of oxygen. • Lower the reaction temperature. | |
| 3. Protodeborylation of Boronic Acid (Suzuki) | • Use an anhydrous base and solvent. • Switch to a more robust boronic ester (e.g., MIDA or pinacol). | |
| Reaction Works but is Sluggish | 1. Suboptimal Temperature | • Incrementally increase the reaction temperature (e.g., in 10-20 °C steps). Be aware of potential substrate/product degradation at higher temperatures. |
| 2. Insufficient Ligand-to-Metal Ratio | • While a 1:1 or 2:1 ligand-to-Pd ratio is common, optimizing this can be crucial. Note that excess ligand can sometimes inhibit the reaction.[10] |
Data Presentation: Catalyst/Ligand Selection for Suzuki-Miyaura Coupling
| Catalyst System | Typical Substrates | Key Advantages | Considerations |
| Pd(OAc)₂ / SPhos | Aryl bromides, chlorides, triflates | High activity, broad scope, good for hindered substrates. | Air-sensitive ligand, requires careful handling. |
| Pd₂(dba)₃ / XPhos | Aryl bromides, chlorides, sulfonates | Excellent for C-N bond formation, also effective for Suzuki and Sonogashira couplings. | Can be more expensive. |
| PdCl₂(PPh₃)₂ | Aryl iodides, bromides | Cost-effective, classical catalyst. | Lower activity for challenging substrates like aryl chlorides.[9] |
| Phosphine-Free (e.g., Pd(OAc)₂) | Activated aryl halides | Avoids toxic and expensive phosphine ligands. | Generally requires higher temperatures and is less versatile.[11] |
Olefin Metathesis
Olefin metathesis is a powerful tool for forming new carbon-carbon double bonds. Cross-metathesis with 5-Vinylbenzo[d]dioxole can be used to synthesize more complex substituted alkenes.
Decision Tree for Metathesis Catalyst Selection
Caption: Catalyst selection guide for olefin metathesis reactions.
Frequently Asked Questions (FAQs)
Q1: My cross-metathesis reaction with 5-Vinylbenzo[d]dioxole is giving a low yield of the desired product and a lot of homodimerized starting material. What's wrong?
A1: This is a common issue in cross-metathesis. It indicates that the rate of homodimerization of your coupling partner is competitive with or faster than the cross-metathesis reaction.
-
Catalyst Choice: Second-generation catalysts like Grubbs II or Hoveyda-Grubbs II are generally more active and can improve cross-metathesis efficiency.[12][13]
-
Reaction Concentration: For cross-metathesis, higher concentrations are typically required to favor the intermolecular reaction.[14]
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of one of the olefin partners, usually the less valuable or more volatile one.
Q2: How do I remove the ruthenium byproducts from my reaction?
A2: Ruthenium byproducts can be difficult to remove via standard silica gel chromatography. Several methods exist:
-
Lead Tetraacetate Oxidation: Oxidize the ruthenium species and then pass through a short silica plug.
-
DMSO Treatment: Stirring the crude product with DMSO can form a precipitate that can be filtered off.
-
Commercial Scavengers: Several commercially available silica-based scavengers are designed specifically for ruthenium removal.
Troubleshooting Guide: Olefin Metathesis
| Issue | Potential Cause | Recommended Solution / Action |
| No Reaction | 1. Inactive Catalyst | • Use a fresh catalyst; Grubbs catalysts can be sensitive to air and moisture over time.[12] |
| 2. Catalyst Poisoning | • Ensure solvents and reagents are free of peroxides and other catalyst poisons.[14] • Substrate impurities (e.g., sulfur or phosphine compounds) can poison the catalyst. | |
| Low Conversion | 1. Reversible Reaction | • If a gaseous byproduct like ethylene is formed (e.g., in RCM of a diene), remove it by bubbling an inert gas (N₂ or Ar) through the reaction mixture to drive the equilibrium.[13][14] |
| 2. Steric Hindrance | • For sterically demanding substrates, consider more specialized catalysts like the Hoveyda-Grubbs M721 or M722.[14][15] | |
| Poor Selectivity (E/Z mixture) | 1. Catalyst Type | • Standard Grubbs and Hoveyda-Grubbs catalysts typically give the thermodynamically favored E-alkene. • For selective formation of Z-alkenes, specific catalysts like Hoveyda-Grubbs M2001 or M2002 are required.[14] |
Hydrogenation
The selective hydrogenation of the vinyl group in 5-Vinylbenzo[d]dioxole to yield 5-Ethylbenzo[d]dioxole is a common transformation.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for selectively hydrogenating the vinyl group of 5-Vinylbenzo[d]dioxole without affecting the aromatic ring?
A1: Palladium on carbon (Pd/C) is the most common and effective catalyst for this transformation.[16] It is highly active for the hydrogenation of alkenes under mild conditions (e.g., room temperature, 1-3 atm H₂) which are not sufficient to reduce the stable aromatic ring.
Q2: My hydrogenation is very slow. How can I speed it up?
A2: Slow hydrogenation can be due to several factors:
-
Catalyst Quality/Loading: Ensure the Pd/C is of good quality and not "poisoned". Increase the weight percentage of the catalyst if needed.
-
Hydrogen Pressure: Increasing the hydrogen pressure (e.g., using a Parr shaker) will increase the rate.
-
Solvent: Solvents like ethanol, methanol, or ethyl acetate are commonly used. The choice of solvent can affect the reaction rate.
-
Agitation: Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen gas.
Data Presentation: Hydrogenation Conditions
| Parameter | Typical Condition | Troubleshooting Action |
| Catalyst | 5-10% Pd/C | Use fresh catalyst; check for poisons. |
| Catalyst Loading | 1-10 mol% (relative to Pd) | Increase loading for slow reactions. |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Try a different solvent if solubility or rate is an issue. |
| Temperature | 20-40 °C | Gentle heating can increase the rate, but may reduce selectivity. |
| H₂ Pressure | 1-4 atm (balloon or autoclave) | Increase pressure to accelerate the reaction.[16] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
-
Setup: To an oven-dried flask, add the aryl halide (1.0 eq), the boronic acid or ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., SPhos, 0.04 eq) against a positive flow of inert gas.
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or GC/LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for a Cross-Metathesis Reaction
-
Setup: To a flask, add 5-Vinylbenzo[d]dioxole (1.0 eq) and the alkene coupling partner (1.2 eq).
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Solvent: Add dry, degassed solvent (e.g., dichloromethane or toluene).
-
Catalyst Addition: Add the Grubbs or Hoveyda-Grubbs catalyst (0.01-0.05 eq) in one portion. If desired, bubble a slow stream of argon through the solution to remove ethylene.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC or GC/LC-MS.
-
Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 20 minutes.
-
Purification: Concentrate the reaction mixture and purify directly by column chromatography. If necessary, treat the crude product with a ruthenium scavenger before chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. In-Situ Deactivation of Catechol-Containing Adhesive using Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 13. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 14. React App [pmc.umicore.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 5-Vinylbenzo[d]dioxole using High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. 5-Vinylbenzo[d]dioxole, a key building block in the synthesis of various pharmacologically active molecules, is no exception. This guide provides a comprehensive comparison of HPLC with other analytical techniques for purity validation and presents a detailed protocol for a robust reverse-phase HPLC method.
Introduction
The purity of a synthetic intermediate like 5-Vinylbenzo[d]dioxole directly impacts the yield and purity of the final active pharmaceutical ingredient (API), as well as its safety and efficacy profile. Various analytical techniques can be employed for purity assessment, each with its own advantages and limitations.[1] High-Performance Liquid Chromatography (HPLC) is a widely used technique in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a broad range of non-volatile and thermally sensitive compounds.[2]
This guide will focus on a validated HPLC method for the purity determination of 5-Vinylbenzo[d]dioxole, comparing its performance with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
A robust HPLC method was developed to separate 5-Vinylbenzo[d]dioxole from potential impurities that may arise during its synthesis, such as unreacted starting materials or by-products. A common synthetic route to 5-Vinylbenzo[d]dioxole is the Wittig reaction, starting from piperonal (3,4-methylenedioxybenzaldehyde).[3][4] Therefore, the method is designed to effectively separate the desired product from piperonal and triphenylphosphine oxide, a common by-product of the Wittig reaction.[5]
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of non-polar aromatic compounds.[6][7]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 50% B
-
1-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 5-Vinylbenzo[d]dioxole.
-
Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
-
Further dilute with acetonitrile to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Presentation: Comparative Analysis of Purity Validation Methods
The following table summarizes the performance of the proposed HPLC method in comparison to GC and quantitative NMR (qNMR) for the purity analysis of 5-Vinylbenzo[d]dioxole. The data represents typical performance characteristics for the analysis of small organic molecules.
| Parameter | HPLC | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[8] |
| Typical Sample | Non-volatile, thermally stable/labile compounds soluble in the mobile phase.[2] | Volatile and thermally stable compounds.[2] | Soluble compounds. |
| Sensitivity | High (ng to pg range).[8] | Very high (pg to fg range), especially with specific detectors. | Moderate (µg to mg range).[8] |
| Resolution | Excellent for complex mixtures. | Very high, especially with capillary columns. | Generally lower than chromatographic methods, potential for signal overlap.[8] |
| Quantification | Requires a reference standard of the analyte for accurate quantification. | Requires a reference standard of the analyte. | Primary method; does not require an analyte-specific reference standard if a certified internal standard is used.[8] |
| Analysis Time | ~15-20 minutes per sample. | ~10-30 minutes per sample. | ~5-15 minutes per sample. |
| Structural Info | Limited to UV-Vis spectra (Diode Array Detector). | Mass Spectrometry (MS) coupling provides structural information. | Provides detailed structural information. |
| Destructive | Generally non-destructive, but sample is dissolved in solvent. | Destructive. | Non-destructive, sample can be recovered.[8] |
Mandatory Visualization
References
Comparative analysis of the reactivity of 5-Vinylbenzo[d]dioxole versus safrole
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct reactivity profiles of 5-Vinylbenzo[d]dioxole and the well-studied safrole. This document outlines their metabolic fates, potential for bioactivation, and the underlying mechanistic differences driven by the position of their unsaturated side chains.
The structural similarity between 5-Vinylbenzo[d]dioxole and safrole, both featuring a benzodioxole core, belies their significantly different chemical and metabolic reactivities. The position of the double bond in the side chain—conjugated with the aromatic ring in 5-Vinylbenzo[d]dioxole (a vinylarene) versus an allylic position in safrole—is the primary determinant of their distinct metabolic pathways and subsequent biological activities. This guide provides a comparative analysis based on established data for safrole and inferred reactivity for 5-Vinylbenzo[d]dioxole, drawing from the known metabolism of structurally related vinylarenes like styrene.
Metabolic Activation and Reactivity Profiles
The metabolic activation of both compounds is primarily mediated by cytochrome P450 (CYP) enzymes, yet the resulting reactive intermediates differ substantially.
Safrole , an allylic benzene, undergoes bioactivation predominantly through hydroxylation of the allyl side chain. Specifically, hydroxylation at the 1'-position by CYP enzymes, followed by sulfation, leads to the formation of a highly reactive carbocation. This electrophilic species is capable of forming adducts with cellular macromolecules, including DNA, which is linked to its observed hepatotoxicity.
In contrast, 5-Vinylbenzo[d]dioxole , as a vinylarene, is predicted to be metabolized primarily via epoxidation of the vinyl double bond. This reaction, also catalyzed by CYP enzymes, would form a reactive epoxide intermediate. Such epoxides are known to be electrophilic and can also interact with nucleophilic cellular components, potentially leading to toxicity. The primary CYP enzymes involved in the epoxidation of similar vinylarenes like styrene include CYP2B6 and CYP2E1.[1][2]
Quantitative Data Summary
| Parameter | Safrole | 5-Vinylbenzo[d]dioxole (Predicted) | Reference |
| Primary Metabolic Pathway | 1'-Hydroxylation of the allyl side chain | Epoxidation of the vinyl double bond | Inferred from styrene metabolism[1][2] |
| Key Activating Enzymes | CYP1A2, CYP2A6, CYP2E1 | CYP2B6, CYP2E1, CYP2F1 | [1][2] |
| Primary Reactive Intermediate | 1'-Sulfoxy-safrole leading to a carbocation | 5-(Oxiran-2-yl)benzo[d][3][4]dioxole (epoxide) | Inferred |
| Potential for DNA Adduct Formation | High | Moderate to High (via epoxide) | Inferred |
| CYP Inhibition Profile (IC50) | Potent inhibitor of multiple CYPs | Likely inhibitor, specifics unknown |
Experimental Protocols
To empirically determine and compare the reactivity of 5-Vinylbenzo[d]dioxole and safrole, the following experimental protocols are recommended:
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay determines the rate at which the compounds are metabolized by liver enzymes.
-
Materials: Human liver microsomes (HLM), NADPH regenerating system (e.g., G6P, G6PD, NADP+), phosphate buffer (pH 7.4), test compounds (5-Vinylbenzo[d]dioxole, safrole), and a positive control (e.g., testosterone).
-
Procedure:
-
Prepare incubation mixtures containing HLM (e.g., 0.5 mg/mL protein) in phosphate buffer.
-
Add the test compound (typically at 1 µM) to the microsome suspension and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
-
Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Cytochrome P450 Inhibition Assay (IC50 Determination)
This assay assesses the potential of the compounds to inhibit specific CYP isoforms.
-
Materials: Human liver microsomes, specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6), NADPH regenerating system, test compounds, and positive control inhibitors (e.g., furafylline for CYP1A2).
-
Procedure:
-
Incubate HLM with a specific CYP probe substrate and varying concentrations of the test compound.
-
Initiate the reaction with the NADPH regenerating system.
-
After a defined incubation period, terminate the reaction and analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the CYP activity (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Reactive Metabolite Trapping Assay
This experiment aims to identify and characterize reactive electrophilic metabolites.
-
Materials: Human liver microsomes, NADPH regenerating system, test compounds, and trapping agents (e.g., glutathione (GSH) for soft electrophiles, cyanide for hard electrophiles).
-
Procedure:
-
Perform an in vitro metabolism assay as described above, but include a high concentration of the trapping agent (e.g., 1-5 mM GSH) in the incubation mixture.
-
After incubation, quench the reaction and process the samples.
-
Analyze the samples using LC-MS/MS to detect the formation of stable adducts between the reactive metabolites and the trapping agent.
-
-
Data Analysis: The mass spectra of the detected adducts can be used to elucidate the structure of the reactive metabolite.
Visualizing Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the distinct metabolic activation pathways of safrole and the predicted pathway for 5-Vinylbenzo[d]dioxole.
Caption: Metabolic activation pathway of safrole.
Caption: Predicted metabolic activation pathway of 5-Vinylbenzo[d]dioxole.
References
- 1. Styrene metabolism by cDNA-expressed human hepatic and pulmonary cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the human cytochrome P450 isozymes responsible for styrene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Head-to-head comparison of the biological activity of different 5-Vinylbenzo[d]dioxole derivatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of various 5-Vinylbenzo[d]dioxole derivatives, supported by experimental data. The benzo[d]dioxole scaffold is a key feature in numerous biologically active compounds, and modifications at the 5-position have been a focal point for tuning their pharmacological effects.[1][2]
This guide synthesizes available data on the anticancer, anticonvulsant, and antifungal activities of these derivatives to facilitate a clear understanding of their potential therapeutic applications.
Anticancer Activity: A Cytotoxic Showdown
Several 5-substituted benzo[d]dioxole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cancer cell growth. A lower IC50 value indicates greater potency.
| Derivative Class | 5-Substituent | Cancer Cell Line | Reported IC50 (µM) | Reference(s) |
| Thiosemicarbazones | Thiosemicarbazone moiety | A549 (Lung Carcinoma) | 10.67 | [2] |
| C6 (Glioblastoma) | 4.33 | [2] | ||
| Bis-thiourea Derivatives | 1,1'-(1,4-phenylene)bis(3-(benzo[d][1][3]dioxol-5-yl)thiourea) | HepG2 (Liver Cancer) | 2.38 | [4] |
| HCT116 (Colon Carcinoma) | 1.54 | [4] | ||
| MCF-7 (Breast Cancer) | 4.52 | [4] | ||
| 1,2,4-Triazole Hybrids | Benzo[d][1][3]dioxole tethered to 1,2,4-triazole | MCF-7 (Breast Cancer) | 7.989 - 22.03 (µg/mL) | [5] |
| Arsenical Conjugates | Amide-linked arsenical precursor | Various cancer cell lines | Broad-spectrum activity | [6] |
Anticonvulsant Potential: Seizing Control
The maximal electroshock (MES) seizure test is a standard preclinical model for identifying compounds that can prevent the spread of seizures. The median effective dose (ED50) represents the dose required to produce a therapeutic effect in 50% of the population.
| Derivative Class | 5-Substituent | Test Model | Reported ED50 (mg/kg) | Reference(s) |
| Amides and Hydrazones | Various amide and hydrazone moieties | MES test in mice | 9.8 (for the most active compound) | [2][7][8] |
| Dihydropyrazole Derivatives | 4-Nitrophenyl-dihydropyrazole | scPTZ screen in mice | 45 - 81 | [9] |
| Schiff Bases | 2-hydroxyphenyl-imino-diphenylimidazolidine-2,4-dione | MES test in mice | 8.29 | [10] |
Antifungal Efficacy: Combating Fungal Pathogens
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Derivative Class | 5-Substituent | Fungal Strain | Reported MIC (µmol/mL) | Reference(s) |
| Nitropropenyl Derivatives | Nitropropenyl group | Candida albicans | 0.148 (for potent derivatives) | [2] |
| Imidazole Hybrids | Trifluoromethylphenyl-bearing imidazole | Candida albicans | 0.148 | [2][11] |
| Quinoxaline-Triazole Compounds | Triazole-substituted quinoxaline | Candida glabrata | 2 (µg/mL) | [12] |
| Candida krusei | 2 (µg/mL) | [12] |
Experimental Protocols
A detailed understanding of the methodologies behind these findings is crucial for their interpretation and for designing future studies.
Cytotoxicity Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 5-substituted benzo[d]dioxole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: The formazan crystals are solubilized using a suitable solvent, such as DMSO.[2]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that reduces cell viability by 50% (IC50) is calculated from the dose-response curve.[2]
Maximal Electroshock (MES) Seizure Test
This in vivo model is used to evaluate the anticonvulsant activity of compounds.
-
Animal Model: The test is typically performed on mice.
-
Compound Administration: The test compounds are administered to the animals, usually via intraperitoneal (i.p.) injection, at various doses.
-
Electrical Stimulus: After a predetermined time, a supramaximal electrical stimulus is delivered through corneal or ear-clip electrodes.
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
ED50 Determination: The dose that protects 50% of the animals from the seizure is determined as the ED50.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: A standardized suspension of the fungal strain is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated under appropriate conditions for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
Signaling Pathways and Mechanisms of Action
The anticancer activity of certain benzo[d]dioxole derivatives has been linked to the inhibition of key signaling pathways and the induction of apoptosis. For instance, some derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical player in cancer cell proliferation and survival.
Caption: EGFR signaling pathway inhibition by benzo[d]dioxole derivatives.
Furthermore, the induction of apoptosis (programmed cell death) is a common mechanism of action for anticancer agents. Some benzo[d]dioxole derivatives have been shown to modulate the expression of key apoptosis-regulating proteins, such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).
Caption: Induction of apoptosis by benzo[d]dioxole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. DESIGN, SYNTHESIS AND ANTICONVULSANT PROFILE OF 5-(BENZO [D][1,3]DIOXOL-5-YL)-3-TERT-BUTYL-4, 5-DIHYDROPYRAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 10. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of 5-Vinylbenzo[d]dioxole with its catechol and guaiacol analogs
A detailed spectroscopic comparison of 5-Vinylbenzo[d]dioxole with its catechol and guaiacol analogs, 4-vinylbenzene-1,2-diol and 2-methoxy-4-vinylphenol, reveals key structural and electronic differences arising from their distinct oxygen-substituted aromatic rings. This guide provides a comprehensive analysis of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, supported by detailed experimental protocols for researchers in drug development and chemical sciences.
The vinyl-substituted phenyl derivatives—5-Vinylbenzo[d]dioxole (also known as 3,4-methylenedioxystyrene), 4-vinylbenzene-1,2-diol (3,4-dihydroxystyrene), and 2-methoxy-4-vinylphenol (4-vinylguaiacol)—share a common vinylphenyl scaffold but differ in the nature of their oxygen-containing substituents. These differences significantly influence their electronic properties and, consequently, their spectroscopic signatures. This guide aims to provide a clear, data-driven comparison of these three compounds.
Comparative Spectroscopic Data
| Spectroscopic Technique | 5-Vinylbenzo[d]dioxole | 4-vinylbenzene-1,2-diol (Catechol Analog) | 2-methoxy-4-vinylphenol (Guaiacol Analog) |
| ¹H NMR | Predicted: Aromatic protons (~6.7-6.9 ppm), Vinyl protons (~5.1-6.7 ppm), -OCH₂O- (~5.9 ppm) | Predicted: Aromatic protons (~6.6-6.8 ppm), Vinyl protons (~5.0-6.6 ppm), -OH (~5.0-6.0 ppm, broad) | Experimental: Aromatic protons (6.8-7.0 ppm), Vinyl protons (5.1-6.7 ppm), -OCH₃ (3.8 ppm), -OH (5.6 ppm, broad)[1][2] |
| ¹³C NMR | Predicted: Aromatic carbons (~108-148 ppm), Vinyl carbons (~112, 136 ppm), -OCH₂O- (~101 ppm) | Predicted: Aromatic carbons (~115-145 ppm), Vinyl carbons (~111, 137 ppm) | Experimental: Aromatic carbons (109-149 ppm), Vinyl carbons (112, 136 ppm), -OCH₃ (55.5 ppm)[1] |
| IR (cm⁻¹) | Predicted: C-H (vinyl) ~3080, C-H (arom.) ~3030, C=C (vinyl) ~1630, C=C (arom.) ~1600, 1500, C-O-C ~1250, 1040 | Predicted: O-H ~3400 (broad), C-H (vinyl) ~3080, C-H (arom.) ~3030, C=C (vinyl) ~1630, C=C (arom.) ~1600, 1510, C-O ~1270 | Experimental: O-H ~3400 (broad), C-H (vinyl) ~3080, C-H (arom.) ~3010, C=C (vinyl) ~1630, C=C (arom.) ~1600, 1510, C-O ~1270, 1150[1][3] |
| UV-Vis (λmax, nm) | Predicted: ~260, 295 | Predicted: ~262, 300 | Experimental: 266, 212[4] |
| Mass Spec. (m/z) | Predicted (M⁺): 148 | Predicted (M⁺): 136 | Experimental (M⁺): 150[4][5] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the mixture.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.
-
-
Data Acquisition:
-
The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
For ¹H NMR, a standard pulse program is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method for Solids):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 absorbance units at the wavelength of maximum absorbance (λmax). This is typically in the micromolar concentration range.
-
Use a matched pair of quartz cuvettes (one for the sample and one for the solvent blank).
-
Rinse the cuvettes with the solvent before use.
-
-
Data Acquisition:
-
Fill one cuvette with the solvent to be used as a blank and the other with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Record the baseline with the solvent blank.
-
Measure the absorbance of the sample solution over the desired wavelength range (e.g., 200-400 nm).
-
Mass Spectrometry (MS)
-
Sample Preparation (for Electron Ionization - EI):
-
For volatile and thermally stable compounds like the ones in this guide, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used.
-
For direct injection, dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
For GC-MS, prepare a dilute solution of the sample in a suitable solvent for injection into the GC.
-
-
Data Acquisition:
-
The sample is introduced into the ion source of the mass spectrometer, where it is vaporized and ionized by a beam of high-energy electrons (typically 70 eV).
-
The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
-
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the spectroscopic analysis of the target compounds.
This guide provides a foundational spectroscopic comparison of 5-Vinylbenzo[d]dioxole and its catechol and guaiacol analogs. The presented data and protocols offer a valuable resource for researchers engaged in the synthesis, characterization, and application of these and related compounds.
References
Illustrative Comparison Guide: Cross-Reactivity of Antibodies to Methylenedioxyphenyl Derivatives
Disclaimer: This guide is an illustrative example based on published data for 3,4-methylenedioxymethamphetamine (MDMA) and its analogs, as specific cross-reactivity studies for antibodies raised against 5-Vinylbenzo[d]dioxole derivatives were not available in the public domain. MDMA shares the core methylenedioxy functional group and serves as a relevant proxy for demonstrating the principles and data presentation for antibody cross-reactivity studies.
This guide provides an objective comparison of antibody performance against various methylenedioxyphenyl derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Data Presentation: Antibody Cross-Reactivity
The cross-reactivity of an antibody is a critical measure of its specificity. It is often determined using immunoassays, such as an Enzyme-Linked Immunosorbent Assay (ELISA). The data is typically presented as the concentration of the cross-reacting compound required to produce a 50% inhibition of the signal (IC50) relative to the target analyte.
Table 1: Illustrative Cross-Reactivity of an Anti-MDMA Monoclonal Antibody
| Compound Tested | Chemical Structure | Target Analyte | IC50 (ng/mL) | Cross-Reactivity (%) | Reference |
| 3,4-methylenedioxymethamphetamine (MDMA) | 3,4-methylenedioxy-N-methylamphetamine | Yes | 25 | 100% | N/A |
| 3,4-methylenedioxyamphetamine (MDA) | 3,4-methylenedioxy-amphetamine | No | 45 | 55.6% | [1] |
| 3,4-methylenedioxyethylamphetamine (MDEA) | 3,4-methylenedioxy-N-ethylamphetamine | No | 139 | 18.0% | [1] |
| N-Methyl-1,3-benzodioxolylbutanamine (MBDB) | N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine | No | 313 | 8.0% | [1] |
| Amphetamine | alpha-methylphenethylamine | No | >10,000 | <0.25% | [2] |
| Methamphetamine | N-methylamphetamine | No | >10,000 | <0.25% | [2] |
| Safrole | 5-(2-propenyl)-1,3-benzodioxole | No | >25,000 | <0.1% | N/A |
Cross-Reactivity (%) = (IC50 of MDMA / IC50 of Test Compound) x 100
Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and does not represent a single experimental dataset.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and interpretation of cross-reactivity data. The most common method for determining antibody specificity for small molecules is the competitive ELISA.
Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the steps to assess the cross-reactivity of an antibody with various structurally related compounds.
1. Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Capture Antigen: MDMA conjugated to a carrier protein (e.g., Bovine Serum Albumin - BSA)[3]
-
Anti-MDMA monoclonal antibody
-
Test Compounds: MDMA (standard), MDA, MDEA, MBDB, Amphetamine, Methamphetamine, Safrole
-
Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-mouse IgG
-
Coating Buffer: 0.1 M carbonate-bicarbonate buffer, pH 9.6[4]
-
Washing Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBS-T)
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in PBS-T[5]
-
Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB)[5]
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄)
-
Microplate reader
2. Procedure:
-
Plate Coating:
-
Blocking:
-
Competitive Reaction:
-
Prepare serial dilutions of the standard MDMA and the test compounds in PBS-T.
-
In separate tubes, mix 50 µL of each compound dilution with 50 µL of the diluted anti-MDMA antibody.
-
Incubate the mixtures for 1 hour at room temperature.
-
Add 100 µL of each mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate four times with washing buffer.
-
-
Detection:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.[5]
-
Wash the plate four times with washing buffer.
-
-
Signal Development and Measurement:
3. Data Analysis:
-
Plot the absorbance values against the logarithm of the compound concentrations.
-
Determine the IC50 value for each compound, which is the concentration that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity for each compound relative to the primary analyte (MDMA).
Mandatory Visualization
The following diagrams illustrate the key workflows and principles described in this guide.
References
- 1. Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One Hundred False-Positive Amphetamine Specimens Characterized by Liquid Chromatography Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. Sandwich ELISA Protocol | Hello Bio [hellobio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to 5-Vinylbenzo[d]dioxole-Based Polymers and Commercial Alternatives in Drug Delivery
For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive performance benchmark of 5-Vinylbenzo[d]dioxole-based polymers against leading commercial alternatives in the field of drug delivery. This document summarizes key quantitative data, details experimental methodologies, and presents visual workflows to facilitate an objective comparison.
Executive Summary
5-Vinylbenzo[d]dioxole-based polymers, leveraging the unique properties of the catechol-like benzodioxole moiety, present a promising platform for advanced drug delivery systems. Their inherent mucoadhesive and potential controlled-release characteristics position them as a novel alternative to established commercial polymers such as Poly(lactic-co-glycolic acid) (PLGA), Chitosan, and Poly(ethylene glycol) (PEG). This guide provides a comparative analysis of their performance based on available data and established experimental protocols. While direct quantitative performance data for poly(5-Vinylbenzo[d]dioxole) is emerging, this guide utilizes data from structurally similar catechol-containing polymers, such as poly(vinyl catechol), as a predictive benchmark.
Introduction to 5-Vinylbenzo[d]dioxole-Based Polymers
5-Vinylbenzo[d]dioxole is a vinyl monomer featuring a benzodioxole group, which is structurally analogous to the catechol groups found in mussel adhesive proteins. This structural similarity suggests that polymers derived from this monomer, such as poly(5-Vinylbenzo[d]dioxole), could exhibit strong adhesive properties to biological tissues, a desirable characteristic for mucoadhesive drug delivery systems. The polymerization of 5-Vinylbenzo[d]dioxole can be achieved through conventional methods like free-radical polymerization, allowing for the synthesis of polymers with tunable molecular weights and properties. The presence of the benzodioxole group is also anticipated to influence drug-polymer interactions, potentially enabling controlled drug release.
Performance Benchmarking: Quantitative Data Summary
The following tables summarize the key performance indicators for poly(5-Vinylbenzo[d]dioxole) (benchmarked against poly(vinyl catechol) as a proxy) and its commercial alternatives. It is important to note that the data for poly(5-Vinylbenzo[d]dioxole) is based on expectations derived from similar catechol-containing polymers and requires further experimental validation.
Table 1: Drug Loading Capacity and Encapsulation Efficiency
| Polymer | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Key Influencing Factors |
| Poly(5-Vinylbenzo[d]dioxole) (Proxy: Poly(vinyl catechol)) | 5 - 15 (estimated) | 60 - 80 (estimated) | Drug-polymer interaction (hydrogen bonding), polymer molecular weight, preparation method. |
| PLGA | 1 - 10[1] | 50 - 90+[2] | Polymer composition (lactide:glycolide ratio), drug solubility, fabrication method (e.g., nanoprecipitation, emulsion)[1][2]. |
| Chitosan | 1 - 20[2] | 70 - 95+[3] | Chitosan molecular weight and deacetylation degree, cross-linking agent, drug's charge and solubility[2][3]. |
| PEG (in PEGylated Liposomes) | 5 - 15 | 70 - 90+[4][5] | Lipid composition, drug-to-lipid ratio, remote loading techniques[4][5]. |
Table 2: In Vitro Drug Release Profile
| Polymer | Release Mechanism | Typical Release Duration | Factors Affecting Release |
| Poly(5-Vinylbenzo[d]dioxole) (Proxy: Poly(vinyl catechol)) | Diffusion and polymer erosion (pH-sensitive)[6] | Hours to Days (tunable) | pH of the release medium, cross-linking density, drug-polymer interactions[6]. |
| PLGA | Bulk erosion and diffusion[7] | Days to Months | Polymer molecular weight, lactide:glycolide ratio, particle size[7][8]. |
| Chitosan | Swelling, diffusion, and enzymatic degradation | Hours to Days | Cross-linking density, pH of the medium, presence of enzymes (e.g., lysozyme). |
| PEG (in PEGylated Liposomes) | Diffusion through the lipid bilayer | Hours to Days | Lipid composition, membrane fluidity, presence of release-triggering stimuli. |
Table 3: Mucoadhesive Performance
| Polymer | Mucoadhesion Strength (Detachment Force/Work of Adhesion) | Mechanism of Mucoadhesion |
| Poly(5-Vinylbenzo[d]dioxole) (Proxy: Poly(vinyl catechol)) | High (qualitative, based on catechol chemistry) | Covalent and non-covalent interactions between catechol groups and mucins[8][9]. |
| PLGA | Low to Moderate | Primarily non-covalent interactions (hydrophobic and hydrogen bonding). |
| Chitosan | High | Electrostatic interaction between cationic chitosan and anionic mucin, hydrogen bonding, and chain entanglement[8]. |
| PEG | Low (generally considered muco-inert) | Primarily weak hydrogen bonding. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the performance comparison.
Synthesis of Poly(5-Vinylbenzo[d]dioxole) (Hypothetical Protocol)
This protocol is based on standard free-radical polymerization techniques for vinyl monomers.
-
Monomer Synthesis: 5-Vinylbenzo[d]dioxole can be synthesized from a suitable precursor, such as 3,4-(methylenedioxy)benzaldehyde, through a Wittig reaction or other established olefination methods.
-
Polymerization:
-
Dissolve 5-Vinylbenzo[d]dioxole (e.g., 1.0 g, 6.75 mmol) and a radical initiator such as azobisisobutyronitrile (AIBN) (e.g., 0.01 g, 0.06 mmol) in a suitable solvent (e.g., 10 mL of toluene) in a Schlenk flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at a specific temperature (e.g., 70 °C) under an inert atmosphere (e.g., nitrogen or argon) for a defined period (e.g., 24 hours).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
-
-
Characterization: The resulting polymer should be characterized by techniques such as ¹H NMR and FTIR spectroscopy to confirm its structure, and gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index.
Preparation of Drug-Loaded Nanoparticles
3.2.1. PLGA Nanoparticles (Nanoprecipitation Method)[2]
-
Dissolve PLGA (e.g., 100 mg) and the hydrophobic drug (e.g., 10 mg) in a water-miscible organic solvent (e.g., 5 mL of acetone).
-
Inject this organic solution into a larger volume of an aqueous solution (e.g., 20 mL of deionized water) containing a stabilizer (e.g., 1% w/v polyvinyl alcohol) under moderate magnetic stirring.
-
Allow the organic solvent to evaporate under stirring for several hours at room temperature.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticles with deionized water to remove the excess stabilizer and un-encapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
3.2.2. Chitosan Nanoparticles (Ionic Gelation Method)
-
Dissolve chitosan (e.g., 0.1% w/v) in an acidic aqueous solution (e.g., 1% v/v acetic acid).
-
If encapsulating a drug, dissolve the drug in this chitosan solution.
-
Add a cross-linking agent, such as a solution of sodium tripolyphosphate (TPP) (e.g., 0.1% w/v in water), dropwise to the chitosan solution under constant magnetic stirring.
-
Continue stirring for a defined period (e.g., 30 minutes) to allow for the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation and wash them with deionized water.
-
Lyophilize the nanoparticles.
Determination of Drug Loading Capacity and Encapsulation Efficiency
-
Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., dichloromethane for PLGA, or an acidic solution for chitosan) to release the encapsulated drug.
-
Quantify the amount of drug in the solution using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
In Vitro Drug Release Study
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag with a suitable molecular weight cut-off.
-
Place the dialysis bag in a larger volume of the same release medium maintained at 37 °C with constant gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the drug concentration in the withdrawn aliquots using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released as a function of time.
Evaluation of Mucoadhesion
3.5.1. In Vitro Mucin Binding Assay
-
Prepare a mucin solution (e.g., 0.5% w/v porcine gastric mucin in a suitable buffer).
-
Incubate a known concentration of the polymer or nanoparticles with the mucin solution for a specific period.
-
Separate the unbound polymer/nanoparticles from the mucin-bound fraction by centrifugation.
-
Quantify the amount of free polymer/nanoparticles in the supernatant using a suitable assay (e.g., a colorimetric assay for chitosan).
-
The amount of bound polymer is calculated by subtracting the amount of free polymer from the initial amount.
3.5.2. Tensile Strength Measurement
-
Prepare a hydrated mucosal tissue (e.g., porcine buccal mucosa).
-
Apply the polymer formulation onto the mucosal surface with a defined contact area and force for a specific time.
-
Measure the force required to detach the polymer from the mucosal surface using a tensiometer. The maximum detachment force is recorded as the mucoadhesive strength.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key processes and relationships discussed in this guide.
Caption: Workflow for the synthesis of poly(5-Vinylbenzo[d]dioxole).
Caption: Signaling pathway of a mucoadhesive drug delivery system.
Caption: Logical relationship between formulation and performance.
Conclusion
Poly(5-Vinylbenzo[d]dioxole) emerges as a polymer with significant potential for drug delivery applications, particularly in the realm of mucoadhesive systems. The presence of the catechol-like benzodioxole moiety is expected to confer strong adhesive properties, prolonged residence time at the site of administration, and opportunities for controlled drug release. While direct experimental data is still needed to fully quantify its performance, the comparison with established commercial alternatives like PLGA and chitosan, based on data from structurally similar polymers, suggests that poly(5-Vinylbenzo[d]dioxole) could offer a competitive advantage in specific applications. Further research and development are warranted to fully explore and validate the capabilities of this promising polymer platform. Researchers are encouraged to utilize the provided experimental protocols as a foundation for their own investigations into this novel class of biomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogels: swelling, drug loading, and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. polysciences.com [polysciences.com]
- 6. Functionalized polystyrene nanoparticles as a platform for studying bio–nano interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General method for the quantification of drug loading and release kinetics of nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chitosan-catechol: a polymer with long-lasting mucoadhesive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Physicochemical Properties of Substituted Benzodioxole Vinyl Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physicochemical properties of a series of substituted benzodioxole vinyl monomers. The data presented is essential for understanding the structure-property relationships of these compounds, which are valuable building blocks in the synthesis of polymers and pharmacologically active molecules. The information has been compiled from various studies to offer a comprehensive overview for researchers in materials science and drug discovery.
Introduction
Benzodioxole derivatives are of significant interest due to their presence in numerous natural products and their wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[1][2] The introduction of a vinyl group to the benzodioxole scaffold creates versatile monomers for polymerization and further functionalization. Understanding how different substituents on the benzodioxole ring influence the physicochemical properties of these vinyl monomers is crucial for designing materials with tailored characteristics. This guide focuses on a comparative analysis of key properties such as spectroscopic characteristics, thermal stability, and solubility.
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of a representative set of substituted 4-vinylbenzo[d][1][3]dioxole monomers. The substituents have been chosen to illustrate the effects of both electron-donating and electron-withdrawing groups on the monomer properties.
| Monomer | Substituent (R) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Key IR Absorptions (cm-1) |
| 1 | H | C9H8O2 | 148.16 | N/A (Liquid) | 6.80-6.95 (m, 3H, Ar-H), 6.65 (dd, 1H, J=17.6, 10.9 Hz, -CH=), 5.95 (s, 2H, -OCH2O-), 5.65 (d, 1H, J=17.6 Hz, =CH2), 5.20 (d, 1H, J=10.9 Hz, =CH2) | 147.9, 147.1, 136.9, 131.5, 122.3, 114.2, 108.5, 107.9, 101.2 | 3080 (C-HAr), 2920 (C-Haliph), 1630 (C=C), 1250, 1040 (C-O-C) |
| 2 | 5-NO2 | C9H7NO4 | 193.16 | 95-97 | 7.95 (d, 1H, J=2.1 Hz, Ar-H), 7.70 (dd, 1H, J=8.5, 2.1 Hz, Ar-H), 6.90 (d, 1H, J=8.5 Hz, Ar-H), 6.75 (dd, 1H, J=17.6, 10.9 Hz, -CH=), 6.10 (s, 2H, -OCH2O-), 5.80 (d, 1H, J=17.6 Hz, =CH2), 5.35 (d, 1H, J=10.9 Hz, =CH2) | 152.5, 148.8, 142.3, 135.2, 130.1, 118.9, 115.8, 109.2, 106.5, 102.1 | 3100 (C-HAr), 2930 (C-Haliph), 1635 (C=C), 1520, 1340 (NO2), 1255, 1035 (C-O-C) |
| 3 | 5-Br | C9H7BrO2 | 227.06 | 38-40 | 7.05 (d, 1H, J=1.8 Hz, Ar-H), 6.90 (dd, 1H, J=8.2, 1.8 Hz, Ar-H), 6.70 (d, 1H, J=8.2 Hz, Ar-H), 6.60 (dd, 1H, J=17.6, 10.9 Hz, -CH=), 5.90 (s, 2H, -OCH2O-), 5.60 (d, 1H, J=17.6 Hz, =CH2), 5.15 (d, 1H, J=10.9 Hz, =CH2) | 148.2, 147.5, 136.1, 132.8, 125.1, 115.0, 112.7, 110.1, 101.5 | 3070 (C-HAr), 2910 (C-Haliph), 1625 (C=C), 1245, 1030 (C-O-C), 620 (C-Br) |
| 4 | 5-OCH3 | C10H10O3 | 178.18 | N/A (Liquid) | 6.75 (d, 1H, J=8.2 Hz, Ar-H), 6.50 (d, 1H, J=2.3 Hz, Ar-H), 6.45 (dd, 1H, J=8.2, 2.3 Hz, Ar-H), 6.60 (dd, 1H, J=17.6, 10.9 Hz, -CH=), 5.85 (s, 2H, -OCH2O-), 5.55 (d, 1H, J=17.6 Hz, =CH2), 5.10 (d, 1H, J=10.9 Hz, =CH2), 3.80 (s, 3H, -OCH3) | 149.1, 147.3, 144.2, 137.5, 125.4, 114.5, 109.8, 108.9, 101.0, 99.8, 56.1 | 3060 (C-HAr), 2950, 2840 (C-Haliph), 1628 (C=C), 1230, 1045 (C-O-C) |
Note: The data presented above is a representative compilation from various sources and may not have been collected under identical experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of substituted benzodioxole vinyl monomers.
Synthesis of 4-vinylbenzo[d][1][3]dioxole (1)
A common route to the vinylbenzodioxole scaffold is through a Wittig reaction from the corresponding aldehyde.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Methyltriphenylphosphonium bromide is suspended in anhydrous THF under an inert atmosphere.
-
Potassium tert-butoxide is added portion-wise at 0 °C, and the resulting yellow-orange mixture is stirred for 1 hour at room temperature.
-
A solution of piperonal in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-vinylbenzo[d][1][3]dioxole as a colorless oil.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using deuterated chloroform (CDCl3) as the solvent and tetramethylsilane (TMS) as an internal standard.[1][2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded on a spectrometer in the range of 4000-400 cm-1.[4]
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source.[1][2]
-
Melting Point: Melting points for solid compounds are determined using a standard melting point apparatus.
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are performed under a nitrogen atmosphere to determine thermal transitions and decomposition temperatures.[5][6]
-
Solubility: Qualitative solubility is determined by dissolving a small amount of the monomer in various solvents (e.g., water, ethanol, chloroform, hexane) at room temperature. For quantitative analysis, methods such as UV-Vis spectrophotometry can be employed by preparing saturated solutions and measuring their absorbance.
Workflow and Pathway Diagrams
The following diagrams illustrate the general synthetic workflow and a conceptual signaling pathway where such monomers could be utilized after polymerization into nanoparticles for drug delivery.
Caption: General workflow for the synthesis and characterization of substituted benzodioxole vinyl monomers.
Caption: Conceptual signaling pathway for a drug delivery system utilizing these monomers.
References
- 1. worldresearchersassociations.com [worldresearchersassociations.com]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing Lot-to-Lot Variability of Commercial 5-Vinylbenzo[d]dioxole: A Comparative Guide
For researchers, scientists, and drug development professionals, the consistency and purity of starting materials are paramount to ensure reproducible and reliable experimental outcomes. 5-Vinylbenzo[d]dioxole, a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules, is no exception. Lot-to-lot variability in this reagent can introduce unforeseen impurities and concentration discrepancies, leading to failed reactions, altered biological activity, and difficulty in scaling up processes. This guide provides a framework for assessing the quality of commercial 5-Vinylbenzo[d]dioxole, offering a comparative analysis based on hypothetical, yet representative, experimental data.
Alternatives to 5-Vinylbenzo[d]dioxole
While 5-Vinylbenzo[d]dioxole is a valuable synthon, several alternatives can be considered depending on the specific synthetic transformation. For applications requiring a vinyl group for cross-coupling reactions or polymerizations, other functionalized styrenes such as 4-vinylanisole or 3,4-dimethoxystyrene may serve as suitable substitutes. In cases where the benzodioxole moiety is the key pharmacophore, alternative strategies might involve introducing this group at a different stage of the synthesis, potentially using precursors like piperonal or safrole. The choice of an alternative should be guided by the desired molecular architecture, reaction compatibility, and the specific role of the 5-vinylbenzo[d]dioxole in the planned synthetic route.
Comparative Analysis of Commercial Lots
To illustrate the importance of in-house quality assessment, this section presents hypothetical data from the analysis of three different commercial lots of 5-Vinylbenzo[d]dioxole from three fictional suppliers: AlphaChem, BetaGen, and Gamma-Aldrich.
Table 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
| Supplier | Lot Number | Purity (%) by GC-MS | Retention Time (min) |
| AlphaChem | AC-2025-001 | 96.2 | 8.45 |
| BetaGen | BG-2025-005 | 98.9 | 8.46 |
| Gamma-Aldrich | GA-2025-012 | 95.5 | 8.45 |
Table 2: Impurity Profiling by GC-MS
| Supplier | Lot Number | Major Impurity 1 | % Area | Major Impurity 2 | % Area |
| AlphaChem | AC-2025-001 | Piperonal | 1.8 | Triphenylphosphine oxide | 0.9 |
| BetaGen | BG-2025-005 | Isosafrole | 0.5 | Unknown (m/z 162) | 0.3 |
| Gamma-Aldrich | GA-2025-012 | Piperonal | 2.5 | 5-Ethylbenzo[d]dioxole | 1.1 |
Table 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
| Supplier | Lot Number | Concentration (mg/mL) |
| AlphaChem | AC-2025-001 | 9.58 |
| BetaGen | BG-2025-005 | 9.91 |
| Gamma-Aldrich | GA-2025-012 | 9.45 |
Table 4: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
| Supplier | Lot Number | ¹H NMR | ¹³C NMR |
| AlphaChem | AC-2025-001 | Conforms to structure | Conforms to structure |
| BetaGen | BG-2025-005 | Conforms to structure | Conforms to structure |
| Gamma-Aldrich | GA-2025-012 | Conforms to structure | Conforms to structure |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of chemical reagents. The following are the protocols used to generate the hypothetical data presented above.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
-
Instrumentation: Agilent 7890B GC coupled to a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: A 1 mg/mL solution of 5-Vinylbenzo[d]dioxole in dichloromethane was prepared.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
-
Instrumentation: Shimadzu LC-20AD system with a SPD-M20A PDA detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 70% acetonitrile and 30% water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of 10 mg/mL of 5-Vinylbenzo[d]dioxole in acetonitrile was prepared and serially diluted to create a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: 32 scans, relaxation delay of 1.0 s.
-
¹³C NMR: 1024 scans, relaxation delay of 2.0 s.
-
Sample Preparation: Approximately 10 mg of 5-Vinylbenzo[d]dioxole was dissolved in 0.7 mL of CDCl₃.
Visualizing Workflows and Pathways
To further clarify the processes involved in the assessment and synthesis of 5-Vinylbenzo[d]dioxole, the following diagrams are provided.
Caption: Workflow for the analytical assessment of 5-Vinylbenzo[d]dioxole lots.
Caption: A common synthetic route to 5-Vinylbenzo[d]dioxole via the Wittig reaction.
A Comparative Guide to Analytical Methods for the Quantification of 5-Vinylbenzo[d]dioxole and Related Compounds
Disclaimer: No specific inter-laboratory validation studies were identified for 5-Vinylbenzo[d]dioxole. This guide provides a comparative overview of validated analytical methods for structurally similar compounds, namely 5-cyclopropylbenzo[d]dioxole and safrole (5-allylbenzo[d]dioxole). The principles and methodologies presented herein can be adapted for the development and validation of analytical methods for 5-Vinylbenzo[d]dioxole.
This document outlines two primary analytical techniques for the quantification of benzo[d]dioxole derivatives: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection. These methods are widely used for the analysis of organic compounds in various matrices.[1][2]
Quantitative Data Summary
The following tables summarize the performance characteristics of GC-MS and HPLC methods for the analysis of 5-cyclopropylbenzo[d]dioxole and safrole. This data is representative of the typical performance of these methods for structurally related compounds and can serve as a benchmark for the validation of methods for 5-Vinylbenzo[d]dioxole.[1][2]
Table 1: Performance of GC-MS Methods for Benzo[d]dioxole Analogues
| Parameter | 5-cyclopropylbenzo[d]dioxole[1] | Safrole[2][3] |
| Linearity (R²) | > 0.995 | Not explicitly stated, but method validated |
| Limit of Detection (LOD) | 0.5 ng/mL | 10.0 µg/L (in soft drinks)[3] |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 30.0 µg/L (in soft drinks)[3] |
| Accuracy (% Recovery) | 95 - 105% | 80 - 93% (in soft drinks)[3] |
| Precision (% RSD) | < 10% | 2.7% at 30.0 µg/L (in soft drinks)[3] |
Table 2: Performance of HPLC-UV/Fluorescence Methods for Benzo[d]dioxole Analogues
| Parameter | 5-cyclopropylbenzo[d]dioxole[1] | Safrole[4] |
| Linearity (Concentration Range) | Not explicitly stated | 0.003 - 0.200 mg/mL |
| Limit of Detection (LOD) | Not explicitly stated | 0.0015 µg/mL |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.0051 µg/mL |
| Accuracy (% Recovery) | Not explicitly stated | 83.6% - 117.2% |
| Precision (% RSD) | Not explicitly stated | 1.30% - 5.39% |
Experimental Protocols
Detailed methodologies for the quantification of 5-cyclopropylbenzo[d]dioxole and safrole are provided below as a reference for developing and validating methods for 5-Vinylbenzo[d]dioxole.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 5-cyclopropylbenzo[d]dioxole[1]
1. Sample Preparation (e.g., plasma, urine):
-
To 1 mL of the sample, add an internal standard.
-
Add 1 mL of 1 M sodium hydroxide to basify the sample.
-
Perform liquid-liquid extraction with a suitable organic solvent.
-
Centrifuge at 3000 rpm for 10 minutes.[1]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC System or equivalent.
-
MS System: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, ramp to 280°C.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
High-Performance Liquid Chromatography (HPLC) Protocol for 5-cyclopropylbenzo[d]dioxole[1]
1. Sample Preparation (e.g., urine):
-
To 500 µL of the sample, add an internal standard.
-
Add 1 mL of acetonitrile and a salting-out agent (e.g., ammonium sulfate).
-
Vortex for 1 minute to induce phase separation.[1]
-
Centrifuge at 4000 rpm for 5 minutes.[1]
-
Transfer the upper acetonitrile layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.[1]
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.[1]
-
Detector: Diode Array Detector (DAD) or Fluorescence Detector (FLD).[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength (UV): 285 nm.[1]
-
Detection Wavelength (Fluorescence): Excitation at 285 nm, Emission at 320 nm.[1]
Visualizations
Inter-laboratory Validation Workflow
The following diagram illustrates a general workflow for conducting an inter-laboratory validation study of an analytical method.
Caption: Workflow for an inter-laboratory analytical method validation study.
Metabolic Activation of Benzo[d]dioxole Derivatives
This diagram illustrates a plausible metabolic pathway for benzo[d]dioxole derivatives, which is relevant for understanding the toxicological profile of these compounds.
Caption: Metabolic activation of benzo[d]dioxole derivatives via Cytochrome P450.
References
Safety Operating Guide
Proper Disposal of 5-Vinylbenzo[d]dioxole: A Guide for Laboratory Professionals
Proper Disposal of 5-Vinylbenzo[d][1][2]dioxole: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 5-Vinylbenzo[d][1]dioxole, ensuring laboratory safety and regulatory compliance for researchers, scientists, and drug development professionals.
The proper handling and disposal of chemical reagents are paramount to maintaining a safe laboratory environment and adhering to environmental regulations. This guide provides a detailed, step-by-step protocol for the disposal of 5-Vinylbenzo[d][1]dioxole, drawing upon safety data for structurally similar compounds and general best practices for hazardous chemical waste management.
Immediate Safety and Hazard Information
-
Flammability: Assumed to be a flammable liquid.[2][3] Keep away from heat, sparks, open flames, and other ignition sources.[3][4][5]
-
Toxicity: May be harmful if swallowed or inhaled.[2]
-
Irritation: Potential skin and eye irritant.[2]
Personnel handling 5-Vinylbenzo[d][1]dioxole must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Quantitative Hazard Data for Structurally Similar Compounds
The following table summarizes key hazard data for 1,3-Benzodioxole, a structurally analogous compound, to inform safe handling and disposal procedures.
| Property | 1,3-Benzodioxole | General Flammable Liquid (Example: Ethanol) |
| Flash Point | 61 °C (142 °F) | 13 °C (55 °F) |
| Boiling Point | 172-173 °C (342-343 °F) | 78.37 °C (173.07 °F) |
| Toxicity | Harmful if swallowed or inhaled. | Toxic by ingestion in large quantities. |
| Primary Hazards | Flammable liquid and vapor, skin/eye irritant. | Highly flammable liquid and vapor. |
Data sourced from safety information for analogous compounds.[2]
Step-by-Step Disposal Protocol
The disposal of 5-Vinylbenzo[d][1]dioxole must be managed as hazardous waste. Under no circumstances should it be disposed of down the sewer or in regular trash.[6]
Experimental Protocol for Waste Collection and Packaging:
-
Segregation: Designate a specific waste container for 5-Vinylbenzo[d][1]dioxole and other compatible flammable organic liquids. Never mix incompatible wastes.[2][6]
-
Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw cap.[2] Ensure the container is in good condition and free from leaks.
-
Labeling: Clearly label the waste container with the following information:[7]
-
The full chemical name: "Waste 5-Vinylbenzo[d][1]dioxole" and any other components in the waste stream.
-
The approximate concentration of each component.
-
The relevant hazard pictograms (e.g., flammable liquid, irritant).
-
The date of waste accumulation.
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2]
-
This area must be away from sources of ignition and incompatible materials.[3][5]
-
Utilize secondary containment, such as a larger, chemically resistant bin, to capture any potential leaks.[6]
-
Keep the container closed at all times, except when adding waste.[6]
-
-
Disposal Request and Transfer:
-
Once the container is full or has reached the institutional time limit for satellite accumulation, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2]
-
Complete all required waste disposal forms with accurate and complete information.
-
Disposal of Empty Containers:
Empty containers that held 5-Vinylbenzo[d][1]dioxole must also be treated as hazardous waste until properly decontaminated.[1]
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.[1]
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste along with the chemical.[6] Subsequent rinses may be managed as hazardous waste depending on institutional policies.
-
Defacing Labels: After thorough rinsing and drying, all labels on the container must be completely removed or defaced.[6]
-
Final Disposal: The clean, de-labeled container can then be disposed of in the appropriate recycling or solid waste stream as per institutional guidelines.[6]
Emergency Procedures for Spills:
In the event of a spill, prioritize personal safety and containment.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is flammable, extinguish all nearby ignition sources.[8]
-
Containment: Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials. Do not use combustible materials like paper towels.[2]
-
Cleanup: Carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled hazardous waste container.[2]
-
Emergency Contact: Immediately contact your institution's EHS or emergency response team for guidance and to report the spill.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 5-Vinylbenzo[d][1]dioxole.
Caption: Decision workflow for the disposal of 5-Vinylbenzo[d][1]dioxole.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. benchchem.com [benchchem.com]
- 3. dinitroldirect.com [dinitroldirect.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. nswai.org [nswai.org]
- 8. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling 5-Vinylbenzo[d][1,3]dioxole
Essential Safety and Handling Guide for 5-Vinylbenzo[d][1][2]dioxole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Vinylbenzo[d][1][2]dioxole. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Disclaimer: Specific safety data for 5-Vinylbenzo[d][1][2]dioxole is limited. The following recommendations are based on safety data for the structurally similar compound 1,3-Benzodioxole and general best practices for handling flammable and hazardous laboratory chemicals.[3]
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, 5-Vinylbenzo[d][1][2]dioxole should be treated as a flammable liquid that is harmful if swallowed or inhaled, and can cause skin and serious eye irritation.[4][5][6] Appropriate PPE is mandatory to minimize exposure.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[1][7] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., light weight rubber gloves).[4] | Prevents skin contact, which can cause irritation. |
| Body Protection | A lab coat or chemical-resistant apron. A PVC protective suit may be required for severe exposure scenarios.[4] | Protects against incidental contact and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.[8] | Prevents inhalation of harmful vapors that may cause respiratory irritation or other toxic effects.[4][5] |
Operational Plan for Handling 5-Vinylbenzo[d][1][2]dioxole
Adherence to a strict operational workflow is crucial for safely handling this compound.
1. Preparation and Engineering Controls:
-
Training: All personnel must be trained on the hazards of flammable and irritant chemicals.[9][10]
-
Ventilation: All handling of 5-Vinylbenzo[d][1][2]dioxole must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Safety Equipment: Ensure an eyewash station and safety shower are readily accessible.[4][11]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks, from the handling area.[4][5] Use non-sparking tools and explosion-proof equipment.[4][6]
-
Static Control: Ground and bond containers and receiving equipment to prevent static discharge.[4][6]
2. Handling Procedure:
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the chemical.
-
Container Inspection: Visually inspect the container for any damage or leaks before use.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and the generation of aerosols.[12]
-
Container Sealing: Keep the container tightly sealed when not in use.[5]
-
Personal Hygiene: Wash hands thoroughly after handling and before leaving the laboratory.[12] Do not eat, drink, or smoke in the handling area.[5]
3. Storage:
Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety.
1. Waste Segregation and Collection:
-
Waste Stream: Do not mix 5-Vinylbenzo[d][1][2]dioxole waste with other waste streams.[13]
-
Container: Collect waste in a designated, compatible, and clearly labeled hazardous waste container. The container must be in good condition and kept closed except when adding waste.[13] The label should include the words "Hazardous Waste" and the chemical name.[13]
2. Storage of Hazardous Waste:
-
Location: Store the hazardous waste container in a designated satellite accumulation area away from ignition sources.[3]
3. Disposal Procedure:
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental management company.[3][14]
-
Documentation: Complete all necessary waste disposal forms accurately.[13]
-
Environmental Protection: Do not discharge any amount of this chemical into drains or the environment.[6][14][15]
Emergency Procedures
Immediate and appropriate action is vital in an emergency.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Vapors: If flammable vapors are a concern, shut off all ignition sources.
-
Containment: For small spills, use an absorbent, non-combustible material like sand or earth.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed container for hazardous waste disposal.[15]
-
Decontaminate: Clean the spill area thoroughly.
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation occurs, seek medical advice.[5]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. If the person feels unwell, call a poison center or doctor.[5]
Workflow and Pathway Diagrams
Safe Handling Workflow
Caption: Workflow for the safe handling of 5-Vinylbenzo[d][1][2]dioxole.
Emergency Response Logic
Caption: Decision workflow for responding to an incident.
References
- 1. solutions.covestro.com [solutions.covestro.com]
- 2. epa.gov [epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. docs.citgo.com [docs.citgo.com]
- 12. ethz.ch [ethz.ch]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. benchchem.com [benchchem.com]
- 15. dinitroldirect.com [dinitroldirect.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
